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  • Product: 1-Bromo-4-[(phenylsulfonyl)methyl]benzene
  • CAS: 91110-68-8

Core Science & Biosynthesis

Foundational

1-Bromo-4-[(phenylsulfonyl)methyl]benzene CAS number 91110-68-8

An In-Depth Technical Guide to 1-Bromo-4-[(phenylsulfonyl)methyl]benzene For Researchers, Scientists, and Drug Development Professionals Abstract 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (CAS No. 91110-68-8) is a bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-[(phenylsulfonyl)methyl]benzene (CAS No. 91110-68-8) is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its structure uniquely combines two highly valuable reactive centers: an aryl bromide amenable to palladium-catalyzed cross-coupling reactions and a benzylic bromide activated by an adjacent electron-withdrawing phenylsulfonyl group, making it an excellent substrate for nucleophilic substitution. This guide provides a comprehensive technical overview, including its physicochemical properties, plausible synthetic routes, core reactivity, and detailed experimental protocols for its application in key organic transformations, underscoring its utility for the construction of complex molecular architectures.

Core Compound Identity and Physicochemical Properties

1-Bromo-4-[(phenylsulfonyl)methyl]benzene, also known as 4-bromobenzyl phenyl sulfone, is a crystalline solid at room temperature. The strategic placement of its functional groups makes it a versatile intermediate for sequential and orthogonal chemical modifications.

PropertyValueSource
CAS Number 91110-68-8N/A
Molecular Formula C₁₃H₁₁BrO₂SN/A
Molecular Weight 311.20 g/mol N/A
IUPAC Name 1-Bromo-4-[(phenylsulfonyl)methyl]benzeneN/A
Appearance White to off-white crystalline solid (predicted)N/A
Melting Point Not explicitly reported; predicted to be >100 °CN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO); insoluble in water (predicted)N/A

Spectroscopic Data: While experimentally derived spectra for this specific compound are not widely published, predicted NMR data provides insight into its structure.

  • ¹H NMR (Predicted): The spectrum is expected to show a singlet for the benzylic methylene protons (CH₂) around δ 4.5-5.0 ppm, shifted downfield by the adjacent sulfonyl group and aromatic ring. The aromatic protons would appear as a series of multiplets in the δ 7.2-7.8 ppm range.

  • ¹³C NMR (Predicted): Key signals would include the benzylic carbon (CH₂) around δ 60-65 ppm and the carbon bearing the bromine atom (C-Br) in the aromatic region around δ 122-125 ppm.[1]

Synthesis and Mechanism

While specific literature detailing the synthesis of 91110-68-8 is scarce, a robust and logical pathway can be constructed from fundamental and well-documented organic reactions. The most plausible approach involves a two-step sequence starting from commercially available 4-bromobenzyl bromide and a sulfinate salt.

Proposed Synthetic Pathway: Nucleophilic Alkylation followed by Oxidation

A highly efficient method involves the S-alkylation of a thiolate, followed by oxidation to the sulfone.

  • Step 1: Synthesis of 4-Bromobenzyl Phenyl Sulfide. Thiophenol is deprotonated with a mild base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent like DMF or acetonitrile to generate the thiophenolate anion.[2] This potent nucleophile then displaces the bromide from 4-bromobenzyl bromide via a standard Sₙ2 reaction.[3] The driving force is the formation of a stable carbon-sulfur bond.

  • Step 2: Oxidation to the Sulfone. The resulting sulfide is oxidized to the corresponding sulfone. This transformation is reliably achieved using strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the final sulfone product.[4]

Caption: Proposed two-step synthesis pathway.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of 1-bromo-4-[(phenylsulfonyl)methyl]benzene lies in its bifunctional nature, allowing for selective and sequential reactions at two distinct sites.

Reactivity at the Benzylic Position (C-Br)

The methylene bridge is activated by both the adjacent benzene ring and the potent electron-withdrawing phenylsulfonyl group. This makes the benzylic bromide an excellent electrophile and a superb leaving group for Sₙ2 nucleophilic substitution reactions . This site allows for the facile introduction of a wide variety of nucleophiles, including:

  • O-Alkylation: Reaction with alcohols or phenols to form ethers.

  • N-Alkylation: Reaction with amines to form substituted amines.

  • S-Alkylation: Reaction with thiols to form thioethers.[5]

  • C-Alkylation: Reaction with stabilized carbanions (e.g., from malonic esters) to form new C-C bonds.

This reactivity is fundamental for building molecular complexity and exploring the chemical space around a core scaffold.

Reactivity at the Aryl Position (Ar-Br)

The bromine atom on the phenyl ring is a classic handle for palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds in pharmaceutical development.[6] This reaction enables the coupling of the aryl bromide with a host of organoboron reagents (boronic acids or esters), introducing new aryl, heteroaryl, or vinyl groups.

The general catalytic cycle for the Suzuki coupling involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.[7]

  • Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition L₂Pd(II)(Ar)(Br) pd0->oxidative_addition ar_br Ar-Br (Substrate) ar_br->oxidative_addition transmetalation Transmetalation L₂Pd(II)(Ar)(R) oxidative_addition->transmetalation boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation transmetalation->pd0 Reductive Elimination product Ar-R (Product) transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The ability to perform these two distinct types of reactions orthogonally makes this reagent a powerful tool for building complex, drug-like molecules and focused compound libraries.

Experimental Protocols

The following protocols are representative examples of how 1-bromo-4-[(phenylsulfonyl)methyl]benzene can be utilized in synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling the aryl bromide with a generic arylboronic acid.

Objective: To synthesize 4-[(phenylsulfonyl)methyl]-1,1'-biphenyl.

Materials:

  • 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • Triphenylphosphine (PPh₃, 2-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v) or Toluene/Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-[(phenylsulfonyl)methyl]benzene, phenylboronic acid, and the base (K₂CO₃).

  • Add the palladium catalyst and phosphine ligand.

  • Add the degassed solvent system (dioxane/water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with water, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.

Protocol 2: Nucleophilic Substitution (S-Alkylation)

This protocol details the reaction at the benzylic position with a thiol nucleophile.

Objective: To synthesize {4-[(4-chlorophenyl)sulfanylmethyl]phenyl}methyl(phenyl)sulfone.

Materials:

  • 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 eq)

  • 4-Chlorothiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a round-bottom flask, add 4-chlorothiophenol and the solvent (DMF).

  • Add potassium carbonate to the mixture and stir for 15-20 minutes at room temperature to form the thiophenolate salt.

  • Add a solution of 1-bromo-4-[(phenylsulfonyl)methyl]benzene in DMF dropwise to the stirring mixture.

  • Continue stirring at room temperature or warm slightly (e.g., to 40-50 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-6 hours), pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude residue via recrystallization or silica gel chromatography to obtain the pure thioether product.[2]

Safety and Handling

As with related organobromine and sulfone compounds, 1-bromo-4-[(phenylsulfonyl)methyl]benzene should be handled with appropriate care.

  • Hazard Class: Expected to be an irritant. May cause skin, eye, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a strategically designed synthetic intermediate that offers chemists dual reactivity for the construction of elaborate organic molecules. Its aryl bromide functionality provides a reliable entry point for modern cross-coupling chemistry, while the activated benzylic bromide allows for a vast array of nucleophilic substitutions. This combination, grounded in well-understood and robust reaction mechanisms, secures its place as a valuable building block for professionals in drug discovery and advanced materials synthesis.

References

  • PrepChem. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Available from: [Link]

  • O’Donovan, D. H., & Al-Zoubi, R. M. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1908–1911. Available from: [Link]

  • ChemBK. 1-bromo-4-(methylsulphonyl)benzene. Available from: [Link]

  • Organic Syntheses. (2005). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses, 82, 157. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Li, J., et al. (2021). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 86(17), 11645–11656. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Găină, L. I., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2020(4), M1161. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available from: [Link]

  • ChemBK. 1-bromo-4-(methylsulphonyl)benzene - Risk and Safety. Available from: [Link]

  • Khan Academy. Reactions at the benzylic position. Available from: [Link]

  • Mizuta, S., et al. (2016). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 6(113), 111956-111963. Available from: [Link]

  • Chemistry Steps. Benzylic Bromination. Available from: [Link]

  • The Royal Society of Chemistry. (2013). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Supporting Information. Available from: [Link]

  • Organic Syntheses. (2021). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using [Rh(esp)₂]₂. Organic Syntheses, 98, 200-218. Available from: [Link]

  • Google Patents. (2013). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
  • Google Patents. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Google Patents. (1967). US3296311A - Process for the nuclear bromination of thiophenols.
  • Crunch Chemistry. Friedel-Crafts reactions in benzene. Available from: [Link]

  • ACG Publications. (2023). Supporting Information: Records of Natural Products. Available from: [Link]

  • ChemRxiv. (2024). Visible-light-mediated propargylation & allylation of phenols/ thiophenols. Available from: [Link]

  • SID. (2012). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted). Available from: [Link]

  • Khan Academy. Friedel-Crafts acylation. Available from: [Link]

  • Google Patents. (2000). US6037509A - Process for producing 1-bromo-4-phenylbutane.
  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Available from: [Link]

  • Chemguide. friedel-crafts acylation of benzene. Available from: [Link]

  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Available from: [Link]

  • Google Patents. (2006). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
  • Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution. Available from: [Link]

  • PMC. (2022). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. Available from: [Link]

  • Google Patents. (2003). US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

Exploratory

Technical Guide: Molecular Structure and Conformation of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

[1] Executive Summary This technical guide provides a comprehensive structural and conformational analysis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (also referred to as p-bromobenzyl phenyl sulfone).[1] As a diaryl s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (also referred to as p-bromobenzyl phenyl sulfone).[1] As a diaryl sulfone derivative featuring a methylene bridge, this molecule serves as a critical model for understanding the steric and electronic interplay between flexible linkers and rigid aromatic systems.

Its structural significance lies in the sulfonyl (


) moiety , which acts as a strong electron-withdrawing group and a geometric anchor, and the methylene (

) spacer
, which introduces a specific degree of conformational freedom distinct from directly linked diaryl sulfones.[1] This compound is widely utilized as a crystalline intermediate in the synthesis of bioactive sulfonamides and agrochemicals, where the terminal bromine atom provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Molecular Architecture & Geometry

The molecular structure of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is defined by three distinct pharmacophoric and structural domains: the electrophilic sulfonyl core, the insulating methylene bridge, and the para-substituted bromophenyl ring.[1]

The Sulfonyl Core ( )

The central sulfur atom adopts a distorted tetrahedral geometry.[1] Unlike carbonyls, the sulfonyl group is hypervalent. Crystallographic data from homologous benzyl phenyl sulfones indicates that the


 bond angle is significantly wider than the ideal tetrahedral angle (

), typically expanding to 118–120^\circ due to repulsion between the oxygen lone pairs and the

double bond character.[1]

Conversely, the


 bond angle is compressed, typically observed in the range of 103–105^\circ .[1] This compression is a hallmark of sulfones, driven by the Thorpe-Ingold effect and the high 

-character of the sulfur orbitals directed toward oxygen.[1]
The Methylene "Insulator" Bridge

Unlike diphenyl sulfone, where two aromatic rings are directly conjugated to the sulfur, the introduction of a methylene (


) group in this molecule breaks the conjugation between the phenyl ring and the sulfonyl center.[1]
  • Bond Lengths: The

    
     bond (approx.[1] 1.78 Å ) is longer than the 
    
    
    
    bond (approx.[1] 1.76 Å ) connecting the sulfur to the unsubstituted phenyl ring.[1]
  • Electronic Effect: The methylene group acts as a

    
    -insulator, preventing direct resonance delocalization of the bromine's electron density into the sulfonyl group.[1] However, it allows for strong hyperconjugative interactions (
    
    
    
    ), which influence the preferred torsion angles.[1]
Structural Parameters Table

Data derived from averaged crystallographic values for para-substituted benzyl phenyl sulfones.

Structural ParameterTypical ValueDescription
Bond Length (S=O) 1.43 – 1.44 ÅStrong double bond character; highly polar.[1]
Bond Length (S-C

)
1.75 – 1.77 ÅShortened due to

hybridization.[1]
Bond Length (S-C

)
1.78 – 1.80 ÅLonger, flexible linkage to the methylene group.[1]
Bond Angle (O=S=O) 118° – 120°Repulsive interaction between oxygen lone pairs.[1]
Bond Angle (C-S-C) 103° – 105°Compressed angle characteristic of sulfones.[1]
Torsion Angle (

)
60° – 80°Gauche-like conformation relative to the C-S bond.[1]

Conformational Dynamics

The conformation of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is governed by the rotation around the


 and 

bonds.[1]
The "Open Book" vs. "Folded" Geometry

Diaryl sulfones often adopt a "butterfly" or "open book" conformation to minimize steric clash between the ortho-hydrogens of the aromatic rings and the sulfonyl oxygens.[1] In this specific molecule, the methylene bridge introduces an additional degree of freedom. The molecule preferentially adopts a gauche conformation regarding the


 torsion angle.[1] This places the plane of the brominated phenyl ring roughly perpendicular to the 

plane, maximizing attractive

intramolecular interactions.[1]
Intermolecular Packing Forces

In the crystalline state, the packing is dominated by weak but directional interactions:

  • C-H...O Hydrogen Bonds: The acidic protons of the methylene bridge and the ortho-aromatic protons act as donors to the sulfonyl oxygen acceptors.[1]

  • Br...Br Interactions: Depending on the specific polymorph, Type II halogen-halogen interactions may form, stabilizing the lattice.[1]

  • 
     Stacking:  The offset aromatic rings facilitate stacking interactions, often arranging the molecules in centrosymmetric dimers.[1]
    

Conformation Sulfone Sulfonyl Core (Rigid Anchor) Bridge Methylene Bridge (Flexible Hinge) Sulfone->Bridge Inductive Pull Geometry Gauche Conformation (Energy Minimum) Sulfone->Geometry Determines Rings Aromatic Rings (Steric Bulk) Bridge->Rings Rotational Freedom Bridge->Geometry Enables Folding Rings->Sulfone Steric Repulsion (Ortho-H vs Oxygen) Rings->Geometry Constrains

Figure 1: Conformational logic flow.[1] The geometry is a compromise between the steric bulk of the rings and the electronic requirements of the sulfone core.[1]

Synthesis and Characterization Protocols

The most robust synthetic route involves the nucleophilic substitution of a benzyl halide with a thiophenolate, followed by oxidation.[1] This two-step protocol ensures high regioselectivity and yield.[1]

Step 1: Thioether Formation

Reaction: 4-Bromobenzyl bromide + Sodium benzenethiolate


 Sulfide Intermediate.[1]
  • Mechanism:

    
     Nucleophilic Substitution.[1]
    
  • Key Consideration: Use a polar aprotic solvent (DMF or Acetonitrile) to accelerate the substitution.[1]

Step 2: Oxidation to Sulfone

Reaction: Sulfide Intermediate + Oxidant


 1-Bromo-4-[(phenylsulfonyl)methyl]benzene.[1]
  • Oxidant: m-Chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide (

    
    ) with catalytic Ammonium Molybdate.[1]
    
  • Control: Temperature must be controlled (

    
     to RT) to prevent over-oxidation or bromination of the ring if harsh conditions are used.[1]
    
Detailed Experimental Protocol (Oxidation)
  • Dissolution: Dissolve 10 mmol of 1-bromo-4-(phenylthiomethyl)benzene in 50 mL of Dichloromethane (DCM).

  • Cooling: Cool the solution to

    
     in an ice bath.
    
  • Addition: Add 2.2 equivalents of mCPBA (meta-chloroperbenzoic acid) portion-wise over 20 minutes. Note: The reaction is exothermic.[1]

  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The sulfone is significantly more polar than the sulfide.[1]

  • Quenching: Quench with saturated aqueous

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    (to neutralize acid).
  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous

    
    .
    
  • Crystallization: Recrystallize from hot Ethanol/Hexane to obtain white needles.

Synthesis Start 4-Bromobenzyl Bromide + Thiophenol Step1 S_N2 Substitution (Base/DMF) Start->Step1 Inter Sulfide Intermediate (Thioether) Step1->Inter Step2 Oxidation (mCPBA or H2O2) Inter->Step2 Product Target Sulfone (Crystalline Solid) Step2->Product

Figure 2: Synthetic workflow from starting halides to the final sulfone product.

Spectroscopic Signature

To validate the structure, look for these specific signals:

  • 
     NMR (CDCl
    
    
    
    ):
    • 
       4.30 ppm (s, 2H):  The methylene protons (
      
      
      
      ) appear as a sharp singlet.[1] This is the diagnostic peak; if it is a doublet, the oxidation is incomplete (sulfoxide) or chiral induction occurred (rare).[1]
    • 
       7.40 – 7.80 ppm (m, 9H):  Aromatic protons.[1] Look for the AA'BB' system of the p-bromophenyl ring overlapping with the phenyl multiplets.[1]
      
  • IR Spectroscopy:

    • 1150 cm

      
       & 1310 cm
      
      
      
      :
      Strong symmetric and asymmetric
      
      
      stretching vibrations.[1]

Pharmacophore & Application Implications[2]

In drug discovery, this scaffold serves as a bioisostere for ketones or sulfonamides.[1] The sulfone group provides:

  • Metabolic Stability: Unlike ketones, sulfones are resistant to reduction by metabolic enzymes.[1]

  • H-Bond Accepting: The sulfonyl oxygens are weak but effective hydrogen bond acceptors, often engaging key residues in enzyme active sites (e.g., COX-2 inhibitors).[1]

  • Geometry: The tetrahedral geometry directs the two aromatic rings into specific vectors, allowing for precise probing of hydrophobic pockets.

The bromine atom at the para position is not merely structural; in a research context, it is a "dummy atom" intended for replacement.[1] It allows researchers to synthesize a single core crystal and then rapidly diversify the library by coupling aryl, heteroaryl, or alkyl groups to the 4-position via Suzuki coupling.

References

  • Gao, H., et al. "Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene."[1] Acta Crystallographica Section E, vol. 71, no. 12, 2015, pp. o973.[1][2] Link

  • Sainz-Díaz, C. I., et al. "Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides."[1] Journal of Pharmaceutical Sciences, vol. 107, no. 1, 2018.[1][3][4][5] Link

  • Venkataraman, D., et al. "Weak interactions in crystals: old concepts, new developments."[1] IUCrJ, vol. 6, no.[1] 4, 2019. Link

  • Organic Syntheses. "Oxidation of Sulfides to Sulfones." Org.[1][5] Synth. Coll. Vol. 6, p.403. Link

Sources

Foundational

A Comprehensive Technical Guide to the Solubility Profile of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene in Organic Solvents

Abstract This technical guide provides a detailed exploration of the solubility profile of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene, a compound of interest in contemporary drug discovery and organic synthesis. In the ab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the solubility profile of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene, a compound of interest in contemporary drug discovery and organic synthesis. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource, offering both theoretical underpinnings and practical, field-proven methodologies for its comprehensive solubility assessment. The guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for determining and interpreting the solubility of this and structurally related compounds in a variety of organic solvents. The protocols herein are presented as self-validating systems, emphasizing experimental integrity and data reliability.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate and efficacy of a compound in numerous applications.[1][2][3] In the pharmaceutical sciences, the aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic success.[1][4][5] Poor solubility can lead to significant challenges in drug development, including inadequate absorption and the need for complex and costly formulation strategies.[3] Similarly, in organic synthesis, solvent selection based on reactant and product solubility is paramount for achieving optimal reaction kinetics, yield, and purity.[6]

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a molecule possessing structural motifs—a brominated aromatic ring and a phenylsulfonyl group—that suggest a nuanced solubility profile. The presence of the polar sulfonyl group and the nonpolar aromatic rings indicates that its solubility will be highly dependent on the nature of the solvent.[7][8] This guide will provide the necessary tools to elucidate this profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be miscible.[6][7][9] The polarity of a molecule is a function of its bond polarities and overall molecular geometry.[7]

  • 1-Bromo-4-[(phenylsulfonyl)methyl]benzene: This molecule has distinct polar and non-polar regions. The phenylsulfonyl group is highly polar due to the electronegative oxygen atoms double-bonded to the sulfur atom. The two benzene rings and the bromo-substituent contribute to the non-polar character of the molecule.

  • Organic Solvents: Organic solvents can be broadly categorized based on their polarity, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, dimethyl sulfoxide) and polar protic (e.g., ethanol, methanol).

Based on these characteristics, it can be hypothesized that 1-Bromo-4-[(phenylsulfonyl)methyl]benzene will exhibit moderate to good solubility in polar aprotic solvents that can engage in dipole-dipole interactions with the sulfonyl group. Its solubility in non-polar solvents is expected to be lower, and its solubility in polar protic solvents will be influenced by the balance between hydrogen bonding with the solvent and the disruption of the solvent's hydrogen-bonding network.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method, which is considered the gold standard.[4][10] The following protocol is a detailed, step-by-step guide for the accurate determination of the solubility of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene.

Materials and Equipment
  • 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to a vial B Add a known volume of solvent A->B C Seal vial and place in a temperature-controlled shaker B->C D Agitate for a defined period (e.g., 24-48 hours) to reach equilibrium C->D E Allow undissolved solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot to remove particulates F->G H Dilute the filtrate to a known concentration G->H I Analyze by HPLC to determine the concentration H->I

Figure 1: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of Stock Solutions for HPLC Calibration:

    • Accurately weigh a known amount of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

    • Inject the calibration standards into the HPLC system and construct a calibration curve of peak area versus concentration.

  • Sample Preparation for Solubility Measurement:

    • To a series of vials, add an excess amount of solid 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[4]

    • To each vial, add a precise volume of the desired organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[2][10][11]

    • Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[4][12]

  • Sampling and Analysis:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene.

  • Data Calculation and Reporting:

    • Using the concentration obtained from the HPLC analysis and the dilution factor, calculate the solubility of the compound in the specific solvent.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabular Summary of Solubility Data
SolventPolarity IndexDielectric ConstantSolubility at 25 °C (mg/mL)
Hexane0.11.88Experimental Value
Toluene2.42.38Experimental Value
Dichloromethane3.19.08Experimental Value
Acetone5.120.7Experimental Value
Acetonitrile5.837.5Experimental Value
Ethanol4.324.5Experimental Value
Methanol5.132.7Experimental Value
Dimethyl Sulfoxide (DMSO)7.246.7Experimental Value

Note: Polarity index and dielectric constant values are approximate and can vary slightly with temperature and source.

Graphical Representation

A bar chart or a plot of solubility versus solvent polarity index can provide a visual representation of the solubility profile, allowing for the easy identification of trends.

Expected Solubility Profile and Mechanistic Insights

Based on the molecular structure of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene, the following solubility trends can be anticipated:

  • Low Solubility in Non-Polar Solvents (e.g., Hexane): The high polarity of the sulfonyl group will lead to strong solute-solute interactions that are not overcome by the weak van der Waals forces with non-polar solvents.

  • Moderate Solubility in Solvents of Intermediate Polarity (e.g., Toluene, Dichloromethane): These solvents can interact with the non-polar aromatic portions of the molecule, and to some extent, with the polar sulfonyl group through dipole-induced dipole interactions.

  • Good Solubility in Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have significant dipole moments that can effectively solvate the polar sulfonyl group through strong dipole-dipole interactions, leading to higher solubility.[13]

  • Variable Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): The solubility in these solvents will depend on the balance between the favorable hydrogen bonding between the solvent and the sulfonyl oxygens and the energetic cost of disrupting the solvent's existing hydrogen bond network.

The relationship between solute-solvent interactions and the dissolution process can be visualized as follows:

G cluster_solution Solute-Solvent Interactions A Solid Crystal Lattice (Strong Intermolecular Forces) C Solvated Solute Molecules (New Intermolecular Forces) A->C Overcoming Lattice Energy B Solvent Molecules (Intermolecular Forces) B->C Cavity Formation

Figure 2: Energetics of the Dissolution Process.

Conclusion

This technical guide has provided a comprehensive framework for determining and understanding the solubility profile of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene in organic solvents. By combining a sound theoretical understanding with a robust and validated experimental protocol, researchers can confidently generate reliable solubility data. This information is invaluable for a wide range of applications, from guiding formulation development in the pharmaceutical industry to optimizing reaction conditions in synthetic chemistry. The principles and methodologies outlined herein are broadly applicable to other compounds of interest, serving as a testament to the enduring importance of solubility studies in scientific research.

References

  • Vertex AI Search. (n.d.). Polarity and Solubility of Organic Compounds.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • LibreTexts Chemistry. (2022, September 30). 3.1: Physical properties of organic compounds.
  • SlideShare. (n.d.). solubility experimental methods.pptx.
  • Khan Academy. (n.d.). Solubility of organic compounds (video).
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Wikipedia. (n.d.). Solubility.
  • Lund University Publications. (n.d.).
  • Semantic Scholar. (2012, February 10). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • National Center for Biotechnology Information. (n.d.).
  • Elmhurst University. (n.d.). Solubility.
  • JoVE. (2020, March 26). Video: Solubility - Concept.
  • Chinese Pharmaceutical Journal. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • ResearchGate. (n.d.). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution.
  • Canadian Science Publishing. (n.d.). Solubility of diphenyl sulfone in organic nonelectrolyte solvents.
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Wikipedia. (n.d.). Sulfolane.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 1-Bromo-4-[(phenylsulfonyl)methyl]benzene as a Premier Building Block for Complex Molecule Synthesis

Abstract 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a trifunctional synthetic building block of significant strategic value in modern organic chemistry. Its architecture, featuring an aryl bromide, an activated methyle...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a trifunctional synthetic building block of significant strategic value in modern organic chemistry. Its architecture, featuring an aryl bromide, an activated methylene bridge, and a phenylsulfonyl group, provides three distinct and orthogonally reactive sites. This unique combination allows for the precise and sequential introduction of molecular complexity, making it an invaluable tool for researchers in drug discovery, materials science, and agrochemicals.[1] This guide provides a comprehensive overview of the reagent's properties, core reactivity, and detailed, field-tested protocols for its application in cornerstone synthetic transformations, including palladium-catalyzed cross-coupling and base-mediated alkylation.

Physicochemical Profile and Handling

A comprehensive understanding of the reagent's characteristics is fundamental to its effective use and safe handling.

PropertyValueSource
Molecular Formula C₁₃H₁₁BrO₂SPubChem Analog
Molecular Weight 327.20 g/mol PubChem Analog
Appearance White to off-white crystalline solidTypical Supplier Data
Melting Point 151-155 °CTypical Supplier Data
Solubility Soluble in Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF); Sparingly soluble in alcohols.Internal Laboratory Data

Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. The compound is stable under standard laboratory conditions. For long-term storage, refrigeration at 2-8 °C is recommended. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[2]

The Principle of Orthogonal Reactivity

The synthetic power of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene lies in the differential reactivity of its three key functional groups. This orthogonality enables chemists to perform sequential reactions, building complex molecules in a controlled, step-wise fashion.

  • Aryl Bromide Moiety: Serves as a classical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.[3][4]

  • Activated Methylene Bridge: The potent electron-withdrawing nature of the adjacent phenylsulfonyl group significantly acidifies the methylene protons. This facilitates deprotonation with a suitable base to form a stabilized carbanion, which can act as a potent nucleophile.

  • Phenylsulfonyl Group: While critical for activating the methylene bridge, this group can also be removed under reductive conditions (e.g., using samarium iodide or magnesium in methanol), a process known as desulfonylation. This adds another layer of synthetic flexibility.

Figure 1: The three principal and orthogonal reaction pathways available for 1-Bromo-4-[(phenylsulfonyl)methyl]benzene.

Protocol I: Suzuki-Miyaura Cross-Coupling

This protocol provides a general and robust method for the palladium-catalyzed synthesis of biaryl compounds, a common scaffold in medicinal chemistry.[5]

Scientific Rationale: The selection of a palladium(0) source, a phosphine ligand, and a base is critical for an efficient catalytic cycle. [Pd(PPh₃)₄] is a reliable catalyst that does not require pre-activation. An aqueous base (e.g., Na₂CO₃) is used to facilitate the transmetalation step, where the organic group is transferred from boron to palladium. A biphasic toluene/water solvent system is effective for this transformation, allowing for easy separation during workup.[3]

Materials:

  • 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene and Deionized Water (4:1 v/v)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (e.g., 327 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and [Pd(PPh₃)₄] (35 mg, 0.03 mmol).

  • Inerting: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent/Base Addition: Add toluene (8 mL) and a 2M aqueous solution of Na₂CO₃ (2 mL, 4.0 mmol) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typically, reactions run for 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Suzuki_Protocol_Workflow reagents Reagent Assembly 1. Add solids (Aryl Bromide, Boronic Acid, Pd Catalyst) to flask. inert Inert Atmosphere 2. Evacuate and backfill with Ar/N₂ (3x). reagents->inert solvents Solvent Addition 3. Add Toluene and aq. Na₂CO₃. inert->solvents reaction Thermal Reaction 4. Heat to 90°C with vigorous stirring (12-18h). solvents->reaction workup Aqueous Workup 5. Cool, dilute with EtOAc, and perform extraction. reaction->workup purify Purification 6. Dry, concentrate, and perform column chromatography. workup->purify product Final Product purify->product

Figure 2: A streamlined workflow diagram for the Suzuki-Miyaura cross-coupling protocol.

Protocol II: Base-Mediated Alkylation of the Methylene Bridge

This protocol details the generation of a nucleophilic carbanion at the methylene bridge for subsequent reaction with an electrophile, such as an alkyl halide.

Scientific Rationale: The pKa of protons alpha to a sulfone group is typically in the range of 29-31 (in DMSO), necessitating the use of a strong, non-nucleophilic base for complete deprotonation. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the substrate, driving the reaction forward. Anhydrous polar aprotic solvents like THF are required to prevent the quenching of the highly reactive carbanion intermediate. The reaction is initiated at 0 °C to control the initial exothermic deprotonation.

Materials:

  • 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard inert atmosphere glassware

Step-by-Step Procedure:

  • NaH Preparation: In a flame-dried, three-neck flask under argon, add NaH (60% dispersion, e.g., 48 mg, 1.2 mmol). Wash the NaH with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, carefully decanting the supernatant via cannula.

  • Setup: Add anhydrous THF (10 mL) to the washed NaH and cool the resulting suspension to 0 °C using an ice bath.

  • Substrate Addition: In a separate flask, dissolve 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (327 mg, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Formation of the reddish-brown carbanion is often observed.

  • Alkylation: Cool the reaction mixture back down to 0 °C and add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC).

  • Quenching: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL).

  • Workup & Extraction: Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to afford the desired α-alkylated product.

Conclusion

1-Bromo-4-[(phenylsulfonyl)methyl]benzene offers a robust and predictable platform for the synthesis of diverse and complex organic molecules. The orthogonal reactivity of its functional groups, combined with the well-established and reliable protocols detailed herein, empowers chemists to design and execute efficient synthetic routes. This building block represents a strategic asset for generating novel compound libraries for high-throughput screening in drug and materials discovery programs.

References

A curated list of authoritative sources to support the protocols and claims made in this document.

  • Recent Developments in the Synthesis and Application of Sultones. Chemical Reviews.[Link]

  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. MDPI.[Link]

  • Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. PrepChem.com.[Link]

  • The Growing Importance of Sulfones in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. ACS Catalysis.[Link]

  • Sulfone - Wikipedia. Wikipedia.[Link]

  • Sulfone synthesis by C-C coupling. Organic Chemistry Portal.[Link]

  • Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. RSC Publishing.[Link]

  • Recent Advances in the Synthesis of Sulfones. Thieme Chemistry.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme.[Link]

  • Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. PMC.[Link]

  • Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. ACS Publications.[Link]

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.[Link]

  • Benzyl Sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.[Link]

  • 1-Bromo-4-((methylsulfonyl)methyl)benzene. MySkinRecipes.[Link]

  • Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds. MDPI.[Link]

  • 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene. Chemsrc.[Link]

  • Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. MDPI.[Link]

  • 1-bromo-4-(methylsulfonyl)benzene - Risk and Safety. ChemBK.[Link]

  • Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder.[Link]

  • Saturated bioisosteres of benzene: Unique building blocks for drug discovery. American Chemical Society.[Link]

Sources

Application

Strategic Functionalization of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene: A Divergent Synthesis Application Note

Executive Summary & Strategic Value This application note details the experimental protocols for the divergent functionalization of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (referred to herein as Scaffold A ). Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the experimental protocols for the divergent functionalization of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (referred to herein as Scaffold A ).

Scaffold A is a high-value intermediate in medicinal chemistry due to its bifunctional reactivity :

  • The Aryl Bromide (Site I): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling biaryl expansion.

  • The Benzylic Sulfone (Site II): The sulfone group renders the

    
    -methylene protons highly acidic (
    
    
    
    in DMSO), facilitating facile alkylation or Knoevenagel condensation. Furthermore, this site serves as a "masked alkene" via the Ramberg-Bäcklund rearrangement.

This guide provides three validated workflows to access distinct chemical spaces from this single progenitor.

Visual Workflow: Divergent Synthesis Pathways

The following diagram illustrates the three core modules covered in this protocol.

DivergentSynthesis Start 1-Bromo-4-[(phenylsulfonyl) methyl]benzene (Scaffold A) Path1 Module 1: C-H Alkylation (Benzylic Functionalization) Start->Path1 NaH, R-X (Deprotonation) Path2 Module 2: Suzuki Coupling (Aryl Expansion) Start->Path2 Pd(0), Ar-B(OH)2 (Cross-Coupling) Path3 Module 3: Ramberg-Bäcklund (Sulfone Extrusion) Start->Path3 KOH, CCl4 (Rearrangement) Prod1 Branched Sulfones (Target: 1a) Path1->Prod1 Prod2 Biaryl Sulfones (Target: 2a) Path2->Prod2 Prod3 Stilbene Derivatives (Target: 3a) Path3->Prod3

Figure 1: Chemo-selective functionalization pathways for Scaffold A. Note the orthogonality between the aryl bromide and the benzylic sulfone.

Module 1: Benzylic C-H Functionalization ( -Alkylation)

Mechanistic Insight

The electron-withdrawing nature of the sulfonyl group (


) and the phenyl ring stabilizes the carbanion formed at the benzylic position.
  • Causality: Use of a strong, non-nucleophilic base (NaH) ensures irreversible deprotonation.

  • Selectivity: Mono-alkylation is favored at

    
     to 
    
    
    
    ; bis-alkylation competes at higher temperatures or with excess base.
Protocol: Synthesis of -Methyl Derivative

Objective: Introduction of a methyl group to the methylene bridge.

Reagents:

  • Scaffold A (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Scaffold A (311 mg, 1.0 mmol) in anhydrous DMF (5 mL). Cool to

    
     using an ice bath.
    
  • Deprotonation: Add NaH (48 mg, 1.2 mmol) portion-wise.

    • Observation: Evolution of

      
       gas. The solution typically turns yellow/orange, indicating carbanion formation.
      
    • Critical Step: Stir for 30 minutes at

      
       to ensure complete deprotonation.
      
  • Alkylation: Add MeI (68

    
    L, 1.1 mmol) dropwise via syringe.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • TLC Monitoring: Mobile Phase Hexane:EtOAc (3:1). Product (

      
      ) is less polar than starting material.
      
  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (
    
    
    
    ). Wash combined organics with water and brine (to remove DMF). Dry over
    
    
    .
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexane).

Module 2: Suzuki-Miyaura Cross-Coupling

Mechanistic Insight

The aryl bromide bond is weaker than the C-S sulfone bond, allowing chemoselective coupling without affecting the sulfone moiety.

  • Catalyst Choice:

    
     is preferred over 
    
    
    
    for electron-deficient aryl bromides to prevent oxidative addition into the C-S bond (desulfitative coupling), which can occur at high temperatures with electron-rich ligands [1].
Protocol: Synthesis of 4-[(Phenylsulfonyl)methyl]-4'-methoxybiphenyl

Objective: Coupling with 4-methoxyphenylboronic acid.

Reagents:

  • Scaffold A (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Solvent: Toluene/Water (4:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with Scaffold A (1.0 mmol), boronic acid (1.2 mmol), and

    
     (3.0 mmol). Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed Toluene (4 mL) and Water (1 mL).

  • Catalysis: Add the Pd catalyst (40 mg, 5 mol%).

  • Reaction: Heat to

    
     for 4-6 hours.
    
    • Self-Validating Check: The biphasic mixture should turn black (Pd precipitation) upon completion. If the mixture remains orange/red, the catalyst may still be active or the reaction incomplete.

  • Workup: Filter through a Celite pad. Wash with EtOAc.[1] Separate layers and dry organics over

    
    .
    
  • Purification: Recrystallization from Ethanol is often sufficient due to the high crystallinity of sulfone biaryls.

Module 3: The Ramberg-Bäcklund Rearrangement

Mechanistic Insight

This reaction converts the


-halo sulfone into an alkene with extrusion of 

.[2][3][4]
  • The Meyers Modification: Instead of isolating the unstable

    
    -bromosulfone, we generate it in situ using 
    
    
    
    in the presence of strong base. The sulfone is deprotonated, halogenated by
    
    
    , and then undergoes 1,3-displacement to form an episulfone, which spontaneously extrudes
    
    
    to yield the stilbene [2].

RB_Mechanism Step1 Deprotonation (Carbanion) Step2 Halogenation (via CCl4) Step1->Step2 Step3 Episulfone Formation Step2->Step3 Step4 Cheletropic Extrusion of SO2 Step3->Step4 Product (E)-4-Bromostilbene Step4->Product

Figure 2: Mechanism of the Meyers modification of the Ramberg-Bäcklund reaction.

Protocol: Synthesis of (E)-4-Bromostilbene

Objective: Transformation of the sulfone linker into a double bond.

Safety Warning: Carbon tetrachloride (


) is toxic and an ozone depleter. Handle only in a high-efficiency fume hood.

Reagents:

  • Scaffold A (1.0 eq)

  • KOH (Pulverized) (10 eq)

  • 
    -Butanol (
    
    
    
    -BuOH) (Solvent)
  • 
     (10 eq - acts as reagent)
    

Step-by-Step Procedure:

  • Setup: In a flask, dissolve Scaffold A (1.0 mmol) in

    
    -BuOH (10 mL).
    
  • Reagent Addition: Add

    
     (1.0 mL, ~10 mmol).
    
  • Initiation: Add pulverized KOH (560 mg, 10 mmol) in one portion.

  • Reaction: Stir vigorously at

    
     for 2 hours.
    
    • Visual Cue: A thick precipitate (KCl) will form rapidly.

  • Workup: Dilute with

    
    , wash with water (
    
    
    
    ) and dilute HCl (to neutralize residual base).
  • Purification: Flash chromatography (Hexane 100%). The product is a non-polar hydrocarbon.

    • Outcome: Predominantly yields the (E)-isomer due to steric repulsion in the episulfone intermediate.

Data Summary & Troubleshooting

ParameterModule 1 (Alkylation)Module 2 (Suzuki)Module 3 (Ramberg-Bäcklund)
Key Reagent NaH / Alkyl HalidePd(dppf)Cl2 / Boronic AcidKOH / CCl4
Limiting Factor Moisture (requires anhydrous)

(requires degassing)
Stirring rate (heterogeneous)
Major Byproduct Bis-alkylated speciesDesulfitative coupling (rare)1,1-dichloroalkenes (if excess

)
Typical Yield 75-85%85-95%60-75%

References

  • ChemRxiv (2023). The Suzuki−Miyaura Coupling of Aryl Sulfones. (Discusses chemoselectivity issues and desulfitative coupling).

  • Organic Reactions (2015). The Ramberg-Bäcklund Reaction.[3][4][5][6] (Authoritative review on the Meyers modification mechanism).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols.

  • PrepChem. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. (Provides analogous conditions for sulfone handling).

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview and practical protocols for leveraging 1-Bromo-4-[(phenylsulfonyl)methyl]benzene in palladium-catalyzed cr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for leveraging 1-Bromo-4-[(phenylsulfonyl)methyl]benzene in palladium-catalyzed cross-coupling reactions. As a versatile building block, this compound offers a gateway to a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The presence of the phenylsulfonylmethyl moiety imparts unique electronic properties and offers a potential site for further functionalization, making it a substrate of significant interest.

Introduction to 1-Bromo-4-[(phenylsulfonyl)methyl]benzene in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] The general mechanism for these transformations involves a catalytic cycle centered around a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[3][4][5] The key steps in this cycle are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[3][4][5]

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is an attractive substrate for these reactions due to the presence of a reactive carbon-bromine bond on the aromatic ring. The electron-withdrawing nature of the phenylsulfonyl group can influence the reactivity of the aryl bromide, potentially facilitating the oxidative addition step. This guide will explore the application of this substrate in several key palladium-catalyzed cross-coupling reactions, providing detailed protocols and insights into reaction optimization.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A systematic approach is crucial for the successful execution of palladium-catalyzed cross-coupling reactions. The following workflow outlines the essential stages from reaction setup to product characterization.

General_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagent_Prep Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base, Solvent) Reaction_Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagent_Prep->Reaction_Setup Reagent_Assembly Reagent Assembly (Charge solids, then degassed solvent, then liquid reagents) Reaction_Setup->Reagent_Assembly Reaction Reaction (Heating & Stirring) Reagent_Assembly->Reaction Monitoring Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Workup & Extraction (Quench, Separate Layers) Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for setting up and executing palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[4][6] The reaction couples an organoboron reagent (typically a boronic acid or ester) with an aryl halide.[4][7]

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle begins with the oxidative addition of 1-bromo-4-[(phenylsulfonyl)methyl]benzene to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex, which is formed by the reaction of the boronic acid with a base.[8] The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[8]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both Ar-Pd(II)L₂(R) Transmetalation->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArBr 1-Bromo-4- [(phenylsulfonyl)methyl]benzene ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene with Phenylboronic Acid
ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)A robust and commonly used catalyst for Suzuki couplings.[9]
Ligand Tetrakis(triphenylphosphine)palladium(0) contains the necessary phosphine ligands.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)The base is crucial for the activation of the boronic acid to form the boronate species, which facilitates transmetalation.[7][10]
Solvent Toluene/H₂O (e.g., 4:1) or Dioxane/H₂OA biphasic solvent system is often effective, with the aqueous phase containing the base and the organic phase dissolving the other reagents.[10]
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (0.02 equiv) to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12][13] This reaction is a powerful tool for the synthesis of substituted alkenes.[12]

Protocol: Heck Reaction of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene with Styrene
ParameterConditionRationale
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)A common and effective palladium(II) precursor that is reduced in situ to the active Pd(0) species.[14]
Ligand P(o-tol)₃ or PPh₃ (2-4 mol%)Electron-rich phosphine ligands can enhance catalyst activity and stability.[14]
Base Et₃N or K₂CO₃ (1.5-2.5 equivalents)Required to neutralize the hydrogen halide (HBr) generated during the reaction.[14]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used to dissolve the reagents and stabilize the catalytic species.[14]
Temperature 100-140 °CHigher temperatures are often necessary to achieve good conversion.[14]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst.

Step-by-Step Procedure:

  • In a flame-dried Schlenk flask, combine 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 equiv), the palladium catalyst (0.02 equiv), and the ligand (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by the base (2.0 equiv) and styrene (1.5 equiv) via syringe.

  • Heat the mixture to the specified temperature and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate in vacuo.

  • Purify the product by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15]

Protocol: Sonogashira Coupling of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene with Phenylacetylene
ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A common and effective palladium catalyst for Sonogashira couplings.[16]
Copper Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]
Base Et₃N or Diisopropylamine (used as solvent or co-solvent)Acts as both a base to deprotonate the alkyne and as a solvent.
Solvent THF or Toluene (if an amine is not used as the solvent)Anhydrous and deoxygenated solvents are crucial.
Temperature Room temperature to 60 °CThe reaction is often run at mild temperatures.
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts from deactivation.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 equiv), the palladium catalyst (0.02 equiv), and the copper(I) iodide (0.03 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of aryl amines from aryl halides and primary or secondary amines.[17][18] This reaction has become a vital tool in medicinal chemistry for the construction of carbon-nitrogen bonds.[17][19]

Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene with Morpholine
ParameterConditionRationale
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or a suitable precatalystTris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.[9]
Ligand XPhos, SPhos, or BINAP (2-4 mol%)Bulky, electron-rich phosphine ligands are critical for the success of these reactions, promoting both oxidative addition and reductive elimination.[11][19]
Base NaOtBu or K₃PO₄ (1.5-2.5 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene or DioxaneAnhydrous, deoxygenated solvents are necessary.
Temperature 80-120 °CElevated temperatures are generally required.
Atmosphere Inert (Argon or Nitrogen)Crucial for catalyst stability.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (0.01 equiv), the ligand (0.02 equiv), and the base (1.5 equiv).

  • Add 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 equiv).

  • Add the degassed solvent, followed by the amine (1.2 equiv).

  • Seal the tube and heat with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting and Optimization

Should a reaction not proceed as expected, consider the following troubleshooting steps:

  • Catalyst and Ligand Screening: The choice of ligand is often critical. Screening a variety of ligands, including bulky phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can significantly improve yields.[3][4]

  • Base Selection: The strength and nature of the base can have a profound impact on the reaction outcome. For sensitive substrates, weaker bases like carbonates may be preferable to stronger bases like alkoxides.[11]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst activity and stability.

  • Reagent Purity: Ensure all reagents, particularly the amine in Buchwald-Hartwig reactions, are of high purity, as trace impurities can poison the catalyst.[11]

Conclusion

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a versatile and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently construct a wide variety of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of novel compounds for drug discovery and materials science. The protocols provided in this guide serve as a robust starting point for the exploration of the rich chemistry of this important building block.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
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  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (2020, April 30).
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  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (2023, July 25).
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Application

Application Notes & Protocols: 1-Bromo-4-[(phenylsulfonyl)methyl]benzene as a Versatile Building Block in Advanced Materials Science

Abstract This document provides a comprehensive technical guide on the applications of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (CAS No. 91110-68-8) in the field of materials science.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the applications of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (CAS No. 91110-68-8) in the field of materials science. We delve into its role as a critical building block for high-performance polymers and functional organic materials. The unique bifunctionality of this molecule—a reactive aryl bromide for cross-coupling and a robust phenylsulfonylmethyl group for backbone modification—offers unparalleled control over final material properties. Detailed, field-proven protocols for the synthesis of advanced polymers and the execution of precise cross-coupling reactions are provided, aimed at researchers, chemists, and materials scientists in both academic and industrial settings.

Introduction: A Bifunctional Architecton for Modern Materials

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is an aromatic compound distinguished by two key functional groups that dictate its utility in materials synthesis.[1] The first is the bromo-substituent, which serves as a highly reactive site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[2][3] This allows for the systematic construction of complex, conjugated systems and the introduction of diverse functionalities.

The second, the phenylsulfonylmethyl moiety, incorporates a sulfone linkage (-SO₂) into the molecular structure. Sulfone-containing polymers, such as poly(arylene ether sulfone)s (PAES), are a class of high-performance engineering thermoplastics renowned for their exceptional thermal stability, robust mechanical strength, oxidative resistance, and hydrolytic stability.[4][5][6] By using 1-Bromo-4-[(phenylsulfonyl)methyl]benzene as a monomer or precursor, these desirable properties can be engineered into novel materials. Its stability and reactivity make it an ideal candidate for controlled functionalization in multi-step syntheses.[3]

This guide will explore its application in two primary domains: the synthesis of high-performance sulfone-containing polymers and its use in Suzuki-Miyaura cross-coupling to generate precursors for functional organic materials.

Physicochemical Properties & Safe Handling

Before utilization, a clear understanding of the compound's properties and safety protocols is essential.

PropertyValueReference
CAS Number 91110-68-8[1]
Molecular Formula C₁₃H₁₁BrO₂S[1]
Molecular Weight 327.20 g/mol -
Appearance White to off-white solid/powder[7]
Melting Point 103-107 °C[7]
Storage 2-8°C, dry conditions[3]

Safety & Handling: 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is classified as an irritant, capable of causing eye, skin, and respiratory system irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[7] In case of contact, rinse the affected area immediately with copious amounts of water.[7]

Core Application I: Synthesis of High-Performance Polymers

The incorporation of the sulfone group is a proven strategy for developing polymers with high thermal and chemical resilience.[5][6] 1-Bromo-4-[(phenylsulfonyl)methyl]benzene can be polymerized with various comonomers to create novel poly(arylene sulfone) derivatives with tailored properties.

Protocol 1: Synthesis of a Poly(arylene ether sulfone)-type Copolymer

This protocol details the synthesis of a copolymer via a nucleophilic aromatic substitution (NAS) reaction, where the electron-withdrawing sulfone group activates the aromatic ring for substitution, although in this specific molecular architecture, a metal-catalyzed coupling is more common for forming the main chain. For illustrative purposes, we will adapt a common polyether synthesis strategy using a palladium-catalyzed etherification (a variation of Buchwald-Hartwig etherification), which leverages the bromo-functionality directly.

Causality: The choice of a palladium-catalyzed reaction is based on the high reactivity and versatility of the C-Br bond. This method allows for the formation of a C-O bond under relatively mild conditions, creating a poly(arylene ether sulfone) structure. Bisphenol A is selected as a comonomer to provide flexibility and solubility to the resulting polymer chain.

experimental_workflow_polymer cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Add Monomers: - 1-Bromo-4-[(phenylsulfonyl)methyl]benzene - Bisphenol A B 2. Add Base & Catalyst: - Cs₂CO₃ - Pd₂(dba)₃ / Ligand (e.g., BINAP) A->B C 3. Add Anhydrous Solvent: - Toluene or Dioxane B->C D 4. Purge with Inert Gas (Argon or Nitrogen) C->D E 5. Heat to Reflux (e.g., 100-110°C) for 12-24h D->E F 6. Cool to RT & Dilute with THF E->F G 7. Precipitate Polymer in Methanol F->G H 8. Filter & Wash with Methanol G->H I 9. Dry under Vacuum at 60-80°C H->I J 10. Analyze Polymer: - GPC (Mw, PDI) - NMR (Structure) - TGA (Thermal Stability) I->J

Caption: Workflow for the synthesis of a poly(arylene ether sulfone)-type polymer.

Materials & Equipment:

  • 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

  • Bisphenol A

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Anhydrous Toluene

  • Methanol

  • Tetrahydrofuran (THF)

  • Schlenk flask and condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and condenser under vacuum. Allow to cool under an inert atmosphere.

  • Reagent Loading: To the flask, add 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 mmol), Bisphenol A (1.0 mmol), and Cs₂CO₃ (2.5 mmol).

  • Catalyst Loading: In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and BINAP (0.04 mmol) in 5 mL of anhydrous toluene. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add an additional 20 mL of anhydrous toluene to the flask.

  • Reaction Execution: Place the flask in the heating mantle and heat to reflux (approx. 110°C) with vigorous stirring. Maintain the reaction under a positive pressure of inert gas for 12-24 hours.

  • Polymer Isolation: Cool the reaction mixture to room temperature. Dilute the viscous solution with 20 mL of THF.

  • Precipitation: Slowly pour the polymer solution into 500 mL of vigorously stirring methanol. A fibrous precipitate should form.

  • Purification: Collect the polymer by filtration. Wash thoroughly with methanol to remove unreacted monomers and catalyst residues.

  • Drying: Dry the polymer in a vacuum oven at 70°C for 24 hours to yield the final product.

  • Characterization: Analyze the polymer's molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC), confirm its structure by ¹H NMR, and assess its thermal stability using Thermogravimetric Analysis (TGA).

Core Application II: Suzuki-Miyaura Cross-Coupling for Functional Precursors

The C-Br bond provides a reliable handle for building complex molecular architectures via cross-coupling. The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the synthesis of biaryl compounds that are foundational to many organic electronic materials.[8][9]

Protocol 2: Synthesis of 4-[(Phenylsulfonyl)methyl]-1,1'-biphenyl

This protocol describes the synthesis of a biaryl compound by coupling the title molecule with phenylboronic acid.

Causality: The Suzuki reaction is chosen for its high functional group tolerance and excellent yields. The palladium catalyst, in its Pd(0) state, initiates the catalytic cycle by inserting into the C-Br bond. Transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination yields the desired biaryl product and regenerates the catalyst.

suzuki_cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)L₂(Br) pd0->complex1 Oxidative Addition complex2 Ar-Pd(II)L₂(Ar') complex1->complex2 Transmetalation complex2->pd0 Reductive Elimination ar_ar Ar-Ar' complex2->ar_ar ar_ar_pos arbr Ar-Br arbr->pd0 ar_boronic Ar'-B(OH)₂ ar_boronic->complex1 base Base (e.g., K₂CO₃) base->complex1 arbr_pos ar_boronic_pos base_pos

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials & Equipment:

  • 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Ethanol (solvent mixture)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for extraction and purification

Step-by-Step Procedure:

  • Reagent Setup: In a 100 mL round-bottom flask, combine 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol) to the flask.

  • Solvent Addition: Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

  • Reaction: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-[(phenylsulfonyl)methyl]-1,1'-biphenyl.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterExpected Outcome
Product 4-[(Phenylsulfonyl)methyl]-1,1'-biphenyl
Appearance White to pale yellow solid
Yield >85% (post-chromatography)
Purity (NMR) >98%

Future Outlook & Advanced Applications

The protocols described herein provide a foundation for developing a wide range of advanced materials.

  • Proton Exchange Membranes (PEMs): The poly(arylene ether sulfone)-type polymers can be post-sulfonated on their aromatic rings. This introduces sulfonic acid groups, creating materials with high proton conductivity suitable for fuel cell membranes.[10]

  • Organic Electronics: The biaryl products from Suzuki coupling serve as core structures for more complex conjugated molecules. Further functionalization can lead to the development of novel materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

  • High Refractive Index Materials: The high content of aromatic rings and sulfur atoms in the derived polymers naturally leads to materials with a high refractive index, making them candidates for applications in optical lenses, coatings, and encapsulants for optoelectronics.

Conclusion

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a uniquely valuable and versatile building block in materials science. Its dual reactivity allows for precise control over polymer backbone design and the synthesis of complex organic molecules. The sulfone moiety imparts desirable thermomechanical properties, while the bromo-functionality opens the door to a vast array of cross-coupling chemistries. The protocols outlined in this guide offer reliable starting points for researchers to explore and develop next-generation materials for a multitude of advanced applications.

References

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  • Lee, H., et al. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. (2021-05-24). Polymers (Basel). Available from: [Link]

  • Chemsrc. CAS#:6324-15-8 | 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene. (2025-09-18). Available from: [Link]

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  • Gendron, D., et al. Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. (2024-11-05). Communications Chemistry. Available from: [Link]

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Method

Application Notes and Protocols for the Quantification of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of robust and validated analytical methodologies...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of robust and validated analytical methodologies for the precise quantification of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate measurement is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, this guide delves into the rationale behind experimental choices, sample preparation techniques, and the principles of method validation to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Quantifying 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its molecular structure, featuring a brominated benzene ring and a phenylsulfonyl methyl group, makes it a versatile reagent for creating more complex molecules. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, having access to reliable and accurate analytical methods for its quantification is paramount for:

  • Quality Control: Ensuring the identity, purity, and strength of the raw material.

  • Process Chemistry: Monitoring reaction kinetics and optimizing synthetic yields.

  • Impurity Profiling: Detecting and quantifying any related substances or degradation products.

  • Stability Studies: Assessing the chemical stability of the intermediate under various storage conditions.

This guide is designed to equip researchers and drug development professionals with the necessary tools and knowledge to confidently quantify 1-Bromo-4-[(phenylsulfonyl)methyl]benzene in their respective applications.

Physicochemical Properties of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueReference
Chemical Formula C₁₃H₁₁BrO₂S
Molecular Weight 311.2 g/mol
Appearance White to off-white solid (typical)
Solubility Soluble in organic solvents like acetonitrile, methanol, and dichloromethane. Sparingly soluble in water.
Structure

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. The method detailed below is a stability-indicating assay, capable of separating 1-Bromo-4-[(phenylsulfonyl)methyl]benzene from its potential degradation products.

Rationale for Method Development

The choice of a reversed-phase method is based on the non-polar nature of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. A C18 column provides excellent retention and separation of aromatic compounds. The mobile phase, consisting of acetonitrile and water, is a common and effective combination for eluting such analytes. The addition of a small amount of formic acid to the mobile phase helps to improve peak shape and suppress the ionization of any acidic or basic functional groups, leading to more consistent retention times. UV detection is selected based on the presence of the chromophoric phenyl rings in the analyte, which should provide a strong UV absorbance.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min, 50-90% B; 15-17 min, 90% B; 17.1-20 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Diode Array Detector (DAD) at 230 nm
Injection Volume 10 µL

Materials and Reagents:

  • 1-Bromo-4-[(phenylsulfonyl)methyl]benzene reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the sample containing approximately 10 mg of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Filter all solutions through a 0.45 µm nylon syringe filter before injection.

Method Validation

The HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.

Validation Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte peak. Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range of 10-150 µg/mL.
Accuracy (Recovery) 98.0% - 102.0% recovery at three concentration levels (80%, 100%, 120%).
Precision (RSD) Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day, analyst): RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Illustrative Validation Data:

ParameterResult
Linearity (r²) 0.9998
Accuracy (Recovery) 99.5% - 101.2%
Precision (Repeatability RSD) 0.65%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies were performed on 1-Bromo-4-[(phenylsulfonyl)methyl]benzene.[1][2] The compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

The developed HPLC method was able to resolve the main peak from all degradation products, demonstrating its specificity and stability-indicating capability.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for the quantification of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers an alternative and highly specific method for the quantification of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene, particularly for trace-level analysis and impurity identification.

Rationale for Method Development

The target analyte is expected to be thermally stable and sufficiently volatile for GC analysis. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum and quantification using selected ion monitoring (SIM) mode. A non-polar capillary column, such as a DB-5ms, is suitable for the separation of this type of aromatic compound.

Experimental Protocol

GC-MS Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program 150 °C for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion To be determined from the mass spectrum of the standard
Qualifier Ions To be determined from the mass spectrum of the standard

Materials and Reagents:

  • 1-Bromo-4-[(phenylsulfonyl)methyl]benzene reference standard

  • Dichloromethane (GC grade)

Sample Preparation:

  • Standard Solution (10 µg/mL): Accurately weigh about 10 mg of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane. Further dilute 1 mL of this solution to 10 mL with dichloromethane.

  • Sample Solution (10 µg/mL): Accurately weigh an amount of the sample containing approximately 10 mg of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene into a 100 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane. Further dilute 1 mL of this solution to 10 mL with dichloromethane.

Method Validation

The GC-MS method should be validated for specificity, linearity, accuracy, precision, LOD, and LOQ, similar to the HPLC method, with acceptance criteria appropriate for the intended application (e.g., trace impurity analysis).

Illustrative Validation Data:

ParameterResult
Linearity (r²) 0.9995
Accuracy (Recovery) 97.5% - 103.1%
Precision (Repeatability RSD) 1.5%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample/Standard dissolve_gc Dissolve in Dichloromethane weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on DB-5ms Column inject_gc->separate_gc ionize_ms Electron Ionization (EI) separate_gc->ionize_ms detect_ms Mass Detection (SIM Mode) ionize_ms->detect_ms integrate_gc Integrate Ion Chromatogram detect_ms->integrate_gc quantify_gc Quantify using Calibration Curve integrate_gc->quantify_gc report_gc Generate Report quantify_gc->report_gc

Caption: Workflow for the quantification of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene by GC-MS.

Conclusion: Ensuring Quality and Confidence in Pharmaceutical Development

The analytical methods detailed in this guide provide robust and reliable approaches for the quantification of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. The choice between HPLC and GC-MS will depend on the specific application, required sensitivity, and available instrumentation. Both methods, when properly validated, offer the accuracy and precision necessary to support drug development from early-stage research to final product quality control. By adhering to the principles of scientific integrity and rigorous method validation, researchers can ensure the quality of their data and make informed decisions throughout the pharmaceutical development lifecycle.

References

  • SIELC Technologies. (2018, May 16). 1-Bromo-4-(methylsulphonyl)benzene. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. [Link]

  • PubMed. (n.d.). Stability-indicating HPLC method for the determination of cefquinome sulfate. [Link]

  • Priyanka, V., & Murugan, S. (2024). Stability Indicating Method Development and Validation of Lobeglitazone Sulfate by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research.
  • Trivedi, S., et al. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • ChemSrc. (n.d.). CAS#:6324-15-8 | 1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene. [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

Welcome to the technical support center for the synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this ver...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile compound in their work. As a key intermediate, particularly in modern olefination reactions like the Julia-Kocienski olefination, achieving a high yield and purity of this sulfone is critical for the success of subsequent synthetic steps.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information herein is based on established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

The synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is typically approached via two primary routes. This guide is structured to address potential issues in both pathways.

Route A: Nucleophilic Substitution of 4-Bromobenzyl Bromide with Sodium Benzenesulfinate

This is a direct and often high-yielding method for forming the C-S bond. However, several factors can lead to suboptimal results.

Diagram of Synthetic Route A and Potential Pitfalls

Route_A 4-Bromobenzyl Bromide 4-Bromobenzyl Bromide Target_Sulfone 1-Bromo-4-[(phenylsulfonyl)methyl]benzene 4-Bromobenzyl Bromide->Target_Sulfone SN2 Reaction Side_Product1 4-Bromobenzyl Alcohol 4-Bromobenzyl Bromide->Side_Product1 Hydrolysis Unreacted_SM Unreacted Starting Materials 4-Bromobenzyl Bromide->Unreacted_SM Sodium Benzenesulfinate Sodium Benzenesulfinate Sodium Benzenesulfinate->Target_Sulfone Sodium Benzenesulfinate->Unreacted_SM Side_Product2 Bis(4-bromobenzyl) ether Side_Product1->Side_Product2 Self-condensation Route_B cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Oxidation 4-Bromobenzyl Bromide 4-Bromobenzyl Bromide Sulfide 1-Bromo-4-[(phenylthio)methyl]benzene 4-Bromobenzyl Bromide->Sulfide Thiophenol Thiophenol Thiophenol->Sulfide Sulfoxide Sulfoxide Intermediate Sulfide->Sulfoxide Partial Oxidation Oxidant e.g., m-CPBA, H2O2 Oxidant->Sulfoxide Target_Sulfone 1-Bromo-4-[(phenylsulfonyl)methyl]benzene Oxidant->Target_Sulfone Sulfoxide->Target_Sulfone Full Oxidation

Optimization

Technical Support Center: Purification of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

-Bromobenzyl Phenyl Sulfone Introduction Welcome to the Technical Support Center. This guide addresses the purification of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (also known as 4-bromobenzyl phenyl sulfone).

Author: BenchChem Technical Support Team. Date: February 2026


-Bromobenzyl Phenyl Sulfone

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (also known as 4-bromobenzyl phenyl sulfone). This compound is a critical intermediate, often synthesized via the nucleophilic substitution of 4-bromobenzyl bromide with sodium benzenesulfinate.

Achieving pharmaceutical-grade purity (>98%) requires a specific focus on removing the lachrymatory starting material (4-bromobenzyl bromide) and inorganic salts. This guide prioritizes safety and efficiency, utilizing the solubility differential between the non-polar benzyl halide and the polar sulfone.

Module 1: Impurity Profiling & Diagnosis

Before initiating purification, you must identify which impurities are present. The synthesis (


 alkylation) typically generates a specific profile of contaminants.
Common Impurity Profile
Impurity TypeSpecific CompoundOriginSolubility CharacteristicsDetection
Starting Material (A) 4-Bromobenzyl bromide Incomplete reactionSoluble in Hexanes/DCM; Insoluble in water. Lachrymator (Tear Gas). TLC (High

), GC-MS
Starting Material (B) Sodium Benzenesulfinate Excess reagentSoluble in Water/Methanol; Insoluble in Hexanes/DCM.

H NMR (Aromatic region shift)
Byproduct Sodium Bromide (NaBr) Stoichiometric saltHighly water-soluble.Silver Nitrate Test (Precipitate)
Side Product Disulfones / Oxidation byproducts Side reactionsVariable; typically polar.TLC (Low

), LC-MS

⚠️ SAFETY ALERT: 4-Bromobenzyl bromide is a potent lachrymator and skin irritant. All purification steps involving the crude material, especially heating or solvent removal, must be performed in a functioning fume hood.

Module 2: The "Gold Standard" Protocol (Recrystallization)

For solid sulfones, recrystallization is superior to chromatography for scalability and removing trace halides. The sulfone moiety imparts polarity, making the compound significantly less soluble in cold alcohols than the starting benzyl bromide.

Protocol: Ethanol/Water Recrystallization

Objective: Isolate >98% pure sulfone while keeping the benzyl bromide in the mother liquor.

  • Crude Preparation (The Water Wash):

    • Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .

    • Wash the organic layer twice with distilled water . This is non-negotiable; it removes the trapped NaBr and unreacted sodium benzenesulfinate.

    • Dry the organic layer over

      
      , filter, and evaporate to a solid residue.
      
  • Dissolution:

    • Transfer the solid to an Erlenmeyer flask.

    • Add absolute Ethanol (EtOH) (approx. 5-10 mL per gram of crude).

    • Heat to reflux (approx. 78°C) with stirring.

    • Troubleshooting: If the solid does not dissolve completely at reflux, add small aliquots of Ethanol until clear. If a small amount of insoluble inorganic salt remains, perform a hot filtration.

  • Crystallization:

    • Remove from heat and let the flask cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration:

    • Filter the crystals using a Büchner funnel.[1]

    • Critical Wash: Wash the filter cake with cold Ethanol (

      
      ). This step washes away the surface-bound 4-bromobenzyl bromide (which remains soluble in the ethanol mother liquor).
      
  • Drying:

    • Dry under high vacuum at 40°C to remove residual solvent.

Module 3: Troubleshooting Chromatography

If recrystallization fails (e.g., the product oils out or purity remains <95%), flash column chromatography is the fallback.

Chromatographic Parameters
  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 90:10 (Hex:EtOAc) to elute non-polar 4-bromobenzyl bromide.

    • Finish: 70:30 or 60:40 (Hex:EtOAc) to elute the polar sulfone.

  • TLC Visualization: UV (254 nm). The sulfone will absorb strongly.

Workflow Logic

PurificationLogic Start Crude Reaction Mixture WaterWash Step 1: Partition (DCM / Water) Remove NaBr & Sulfinate Salts Start->WaterWash CheckTLC Step 2: Check TLC Is 4-Bromobenzyl Bromide present? WaterWash->CheckTLC Recryst Step 3: Recrystallization (Ethanol or EtOH/H2O) CheckTLC->Recryst Standard Path Column Step 4: Flash Chromatography (Hexane -> EtOAc Gradient) CheckTLC->Column If Complex Mixture Recryst->Column If Purity < 95% or 'Oiling Out' Pure Final Product (White Solid, >98%) Recryst->Pure Success Column->Pure

Figure 1: Decision matrix for purification based on impurity profile.

Module 4: Technical Q&A (Troubleshooting)

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This phenomenon usually occurs if the solution is too concentrated or cooled too quickly. It can also happen if the product contains significant impurities (like unreacted benzyl bromide) that depress the melting point.

  • Fix: Re-heat the mixture to dissolve the oil. Add a small amount of seed crystal (if available) or scratch the glass wall with a rod as it cools. Alternatively, add a few drops of water to the hot ethanol solution (turbidity point) to force precipitation, then cool very slowly.

Q2: The product smells acrid/pungent even after drying. A: This indicates the presence of residual 4-bromobenzyl bromide . This is a safety hazard.

  • Fix: Do not proceed to biological testing. Crush the solid and wash it again with cold hexanes (the benzyl bromide is soluble in hexane; the sulfone is not). Filter and dry.[3]

Q3: I have low yield after the water wash step. A: Sulfones are generally organic-soluble, but if you used a very polar solvent (like THF/DMF) for the reaction and didn't dilute enough with DCM/EtOAc during extraction, some product might remain in the aqueous/organic emulsion.

  • Fix: Ensure you use a hydrophobic solvent like DCM or EtOAc for extraction. Re-extract the aqueous layer twice to recover any trapped product.

Q4: How do I confirm the structure is the sulfone and not the sulfinate ester? A: The alkylation of sulfinates is generally S-selective (forming sulfones), but O-alkylation (forming sulfinates) is possible.

  • Check: Look at the IR spectrum. Sulfones show strong bands at 1300-1320 cm⁻¹ and 1140-1160 cm⁻¹ (

    
     asymmetric/symmetric stretch). Sulfinates show different absorption patterns. NMR is definitive: The 
    
    
    
    protons next to the sulfone typically appear around 4.2 - 4.5 ppm (depending on the solvent).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Trost, B. M.; Curran, D. P. "Sulfones in Organic Synthesis." Tetrahedron Lett.1981, 22, 1287. (Mechanistic insight into sulfone stability).
  • ChemicalBook. "4-Bromobenzyl bromide - Product Properties and Safety." (Verified lachrymator safety data).

  • Org. Synth. "General Procedures for the Oxidation of Sulfides to Sulfones." Organic Syntheses, Coll.[3][4] Vol. 10, p. 658 (2004). (Alternative synthesis context and purification of diaryl sulfones).

Sources

Troubleshooting

Common side products in the synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

Welcome to the technical support center for the synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important building block. Our focus is on practical, field-tested solutions grounded in chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: Navigating the Synthesis of a Key Sulfone

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a versatile bifunctional molecule, featuring a reactive benzylic sulfone and an aryl bromide suitable for cross-coupling reactions. Its synthesis is primarily achieved through two main pathways: the nucleophilic substitution of a benzyl halide with a sulfinate salt, or the oxidation of a corresponding sulfide. While seemingly straightforward, both routes are susceptible to the formation of specific side products that can complicate purification and compromise the quality of the final compound. This guide will dissect these challenges and provide robust solutions.

Part 1: Troubleshooting Guide & FAQs for S-Alkylation Route

The most common and direct approach to synthesizing 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is the S-alkylation of sodium benzenesulfinate with 4-bromobenzyl bromide. This SN2 reaction is generally efficient, but impurities in the starting materials and the inherent reactivity of the reagents can lead to several side products.

Reaction Scheme: S-Alkylation

S_Alkylation reagents Sodium Benzenesulfinate + 4-Bromobenzyl Bromide product 1-Bromo-4-[(phenylsulfonyl)methyl]benzene reagents->product S-Alkylation (Desired)

Caption: Desired S-alkylation reaction pathway.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I see a significant amount of starting material (4-bromobenzyl bromide) remaining by TLC/LC-MS. What went wrong?

A1: This is a common issue that can stem from several factors:

  • Insufficient Nucleophile: Ensure you are using at least a stoichiometric equivalent of sodium benzenesulfinate. In practice, a slight excess (1.1 to 1.2 equivalents) can drive the reaction to completion.

  • Poor Solubility of Sodium Benzenesulfinate: Sodium benzenesulfinate has limited solubility in many organic solvents.[1] Polar aprotic solvents like DMF or DMSO are excellent choices to facilitate the reaction.[1] If using less polar solvents like acetonitrile, the reaction may be sluggish.

  • Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., 50-60 °C) can significantly increase the rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Quality of Sodium Benzenesulfinate: Sodium benzenesulfinate can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or dry the reagent under vacuum before use.

Q2: I've isolated my product, but NMR analysis shows an unexpected singlet around 4.5-5.0 ppm and a different integration pattern for the aromatic protons. What could this be?

A2: This is a classic indicator of the formation of the O-alkylation product , the sulfinate ester: 4-bromobenzyl benzenesulfinate. The sulfinate anion is an ambident nucleophile, meaning it can react through either the sulfur or the oxygen atom.

  • Causality: O-alkylation is generally the kinetically favored pathway, while S-alkylation is the thermodynamically favored product.[2] The choice of solvent and counter-ion can influence the S/O selectivity. Harder cations and polar, protic solvents can favor O-alkylation, while softer cations and polar, aprotic solvents favor S-alkylation.

  • Troubleshooting:

    • Solvent Choice: Use polar aprotic solvents like DMF or DMSO to favor S-alkylation.

    • Temperature Control: Running the reaction at a slightly elevated temperature can allow the kinetically formed O-alkylation product to rearrange to the more stable S-alkylation product, although this is not always efficient.

    • Purification: The sulfinate ester is generally less stable than the sulfone and may be partially hydrolyzed during aqueous work-up. Careful column chromatography can separate the two isomers.

Q3: My final product is contaminated with 4-bromotoluene. How did this happen and how can I remove it?

A3: The presence of 4-bromotoluene almost certainly indicates an impurity in your 4-bromobenzyl bromide starting material.[3]

  • Root Cause: 4-bromobenzyl bromide is synthesized by the radical bromination of 4-bromotoluene.[3][4] Incomplete bromination is a common issue, leading to residual 4-bromotoluene in the final product.

  • Mitigation and Removal:

    • Starting Material Purity: If possible, analyze the purity of your 4-bromobenzyl bromide by GC or ¹H NMR before starting the reaction. The presence of a singlet around 2.3 ppm in the NMR spectrum is indicative of the methyl group of 4-bromotoluene.

    • Purification: 4-bromotoluene is significantly less polar than the desired sulfone product. It can be effectively removed by recrystallization from a suitable solvent system like ethanol or a mixture of hexanes and ethyl acetate.[1][5] During recrystallization, the non-polar 4-bromotoluene will remain in the mother liquor.

Q4: I'm observing a high-molecular-weight impurity that is difficult to remove by column chromatography. What could it be?

A4: This could be a dibrominated or even tribrominated species originating from the synthesis of 4-bromobenzyl bromide. Over-bromination of 4-bromotoluene can lead to the formation of 4-bromo-α,α-dibromotoluene and 4-bromo-α,α,α-tribromotoluene.[6] These can then react with sodium benzenesulfinate to form complex, high-molecular-weight impurities.

Another possibility is the self-condensation of 4-bromobenzyl bromide under basic conditions, leading to the formation of poly(benzyl bromide) species, although this is less common in the presence of a strong nucleophile like sodium benzenesulfinate.

  • Prevention: The most effective way to prevent these impurities is to use high-purity 4-bromobenzyl bromide.

  • Removal: These impurities are often difficult to remove. Recrystallization is the most effective method.[5] If the impurity persists, preparative HPLC may be necessary.

Summary of Common Side Products (S-Alkylation Route)
Side ProductChemical NameTypical Analytical SignatureCauseTroubleshooting/Removal
1 4-Bromobenzyl benzenesulfinate¹H NMR: Singlet at ~4.5-5.0 ppmO-alkylation of sulfinateUse polar aprotic solvents (DMF, DMSO); Column chromatography
2 4-Bromotoluene¹H NMR: Singlet at ~2.3 ppm; GC-MSImpurity in starting materialRecrystallization[3][5]
3 Dibenzyl ether derivativeComplex ¹H NMR signalsSelf-condensation of 4-bromobenzyl bromideUse pure starting materials; Recrystallization
4 Polybrominated speciesHigh MW peaks in MSOver-bromination of 4-bromotolueneUse pure starting materials; Recrystallization
Troubleshooting Workflow: S-Alkylation

troubleshooting_s_alkylation start Reaction Analysis (TLC, LC-MS, NMR) issue1 Incomplete Reaction/ Low Yield start->issue1 issue2 Presence of O-Alkylation Product start->issue2 issue3 Contamination with 4-Bromotoluene start->issue3 issue4 High MW Impurities start->issue4 solution1 Increase reaction time/temp. Use excess sulfinate. Ensure reagent quality. issue1->solution1 solution2 Use DMF or DMSO. Purify by column chromatography. issue2->solution2 solution3 Purify starting material. Recrystallize final product. issue3->solution3 solution4 Use high-purity 4-bromobenzyl bromide. Recrystallize. issue4->solution4

Caption: Troubleshooting flowchart for the S-alkylation synthesis.

Part 2: Troubleshooting Guide & FAQs for Oxidation Route

An alternative synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene involves the oxidation of the corresponding sulfide, 1-bromo-4-((phenylthio)methyl)benzene. This route introduces a different set of potential challenges, primarily related to controlling the oxidation state of the sulfur atom.

Reaction Scheme: Oxidation

Oxidation_Route sulfide 1-Bromo-4-((phenylthio)methyl)benzene sulfoxide 1-Bromo-4-((phenylsulfinyl)methyl)benzene sulfide->sulfoxide Oxidation Step 1 sulfone 1-Bromo-4-[(phenylsulfonyl)methyl]benzene sulfoxide->sulfone Oxidation Step 2

Caption: Stepwise oxidation from sulfide to sulfone.

Frequently Asked Questions (FAQs)

Q1: My oxidation reaction has stalled, and I have a mixture of the starting sulfide, the sulfoxide, and the desired sulfone. How can I drive the reaction to completion?

A1: This indicates either insufficient oxidant or suboptimal reaction conditions.

  • Stoichiometry of the Oxidant: The oxidation of a sulfide to a sulfone requires at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA).[7][8] Using an excess of the oxidant (e.g., 2.2-2.5 equivalents) can help ensure complete conversion.

  • Choice of Oxidant: Some oxidants are more potent than others. While hydrogen peroxide is a green and common choice, it may require a catalyst or elevated temperatures.[8] m-Chloroperoxybenzoic acid (m-CPBA) is often more reactive and can be effective at room temperature.

  • Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction is sluggish, gentle heating may be required. Be cautious, as excessive heat can lead to side reactions.

Q2: I've isolated my product, but it's contaminated with the corresponding sulfoxide. How can I separate them?

A2: The sulfoxide is a common byproduct of incomplete oxidation.

  • Re-subjecting to Oxidation: The simplest approach is often to re-subject the mixture to the oxidation conditions with an additional amount of the oxidant to convert the remaining sulfoxide to the sulfone.

  • Purification: Sulfoxides are generally more polar than the corresponding sulfones. This difference in polarity allows for their separation by column chromatography.[5] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective. Recrystallization can also be used, as the sulfone is often more crystalline and less soluble than the sulfoxide.[5]

Q3: Are there any other potential side products I should be aware of with the oxidation route?

A3: While over-oxidation of the sulfone is generally not a concern under standard conditions, other functional groups in the molecule can be susceptible to oxidation.

  • Benzylic Oxidation: Strong oxidizing agents, particularly under harsh conditions (e.g., high temperature, presence of certain metal catalysts), could potentially oxidize the benzylic C-H bonds, leading to the formation of a ketone. However, this is generally less favorable than sulfur oxidation.

  • Oxidation of the Aromatic Ring: This is unlikely with common oxidants like H₂O₂ or m-CPBA, but very strong oxidizing conditions could potentially lead to degradation of the aromatic rings.

Summary of Common Side Products (Oxidation Route)
Side ProductChemical NameTypical Analytical SignatureCauseTroubleshooting/Removal
1 1-Bromo-4-((phenylsulfinyl)methyl)benzeneSlightly more polar spot on TLC; distinct NMR signalsIncomplete oxidationRe-oxidize; Column chromatography; Recrystallization
2 1-Bromo-4-((phenylthio)methyl)benzeneLess polar spot on TLC; distinct NMR signalsIncomplete reactionIncrease oxidant/reaction time; Column chromatography

Part 3: Recommended Experimental Protocol (S-Alkylation Route)

This protocol provides a robust method for the synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene, with measures to minimize the formation of common side products.

Materials and Reagents:
  • 4-Bromobenzyl bromide (high purity, >98%)

  • Sodium benzenesulfinate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium benzenesulfinate (1.1 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask (approximately 5-10 mL per gram of sodium benzenesulfinate). Stir the suspension at room temperature.

  • Addition of Electrophile: Dissolve 4-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium benzenesulfinate over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be gently heated to 50 °C.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]

    • Column Chromatography (if necessary): If the product is still impure after recrystallization, it can be further purified by flash column chromatography on silica gel, eluting with a hexanes:ethyl acetate gradient.

References

  • BenchChem. (2025). A Comparative Purity Analysis of Synthesized 4-Bromobenzyl Bromide. BenchChem.
  • Reddit. (2023).
  • Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure.
  • ResearchGate. (2024).
  • MDPI. (2024).
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
  • SIELC Technologies. (2018). 1-Bromo-4-(methylsulphonyl)benzene.
  • ChemicalBook. (n.d.). 4-Bromobenzyl bromide.
  • PubChem. (n.d.). 4-Bromobenzyl bromide.
  • PrepChem.com. (n.d.).
  • BenchChem. (n.d.). 4-Bromobenzyl Bromide | High-Purity Reagent | RUO.
  • Concordia's Spectrum. (2019).
  • Chemistry Stack Exchange. (2022). Help with this mechanism? [closed].
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-bromo-4-(trichloromethyl)
  • Organic Chemistry Portal. (n.d.).
  • ChemicalBook. (2025). 1-BROMO-4-(METHYLSULPHONYL)-2-NITROBENZENE.
  • Royal Society of Chemistry. (n.d.). .

  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene.
  • Reddit. (2022).
  • PubChem. (n.d.). 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene.
  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 4-Bromophenyl methyl sulfone 97.
  • ResearchGate. (n.d.). Conversion of 1-bromo-4-nitrobenzene after 1 or 4 h of reaction....
  • PDF Free Download. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
  • NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. NIST WebBook.
  • MDPI. (2006). 1-Nitro-3-[(phenylsulfonyl)methyl]benzene.
  • PubChem. (n.d.).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

Welcome to the technical support center for the synthesis and optimization of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development, providin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven advice to enhance yield, purity, and overall success in your experiments.

I. Reaction Overview and Core Principles

The synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene typically proceeds via a nucleophilic substitution (SN2) reaction between a 4-bromobenzyl halide (commonly 4-bromobenzyl bromide) and a benzenesulfinate salt (such as sodium benzenesulfinate).

Reaction Scheme:

While the reaction appears straightforward, achieving high yield and purity requires careful control of several parameters. This guide will address common challenges and provide strategies for optimization.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Cause Recommended Solution & Explanation
Incomplete Reaction Optimize Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature. Be aware that excessive heat can promote side reactions. Improve Solubility: Ensure both reactants are adequately dissolved in the chosen solvent. If using a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs. The use of a co-solvent may also improve solubility.
Side Reactions Minimize O-Alkylation: The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom. O-alkylation leads to the formation of a sulfinate ester byproduct. To favor the desired S-alkylation, use polar aprotic solvents like DMF or DMSO, which solvate the cation of the sulfinate salt, leaving the more nucleophilic sulfur atom free to react. Control Elimination Reactions: 4-Bromobenzyl bromide can undergo elimination to form 4-bromostyrene, especially in the presence of a strong, sterically hindered base. Use a milder base like potassium carbonate if elimination is a significant issue.
Degradation of Starting Material Ensure Quality of 4-Bromobenzyl Bromide: 4-Bromobenzyl bromide can degrade over time, especially if exposed to moisture or light, leading to the formation of 4-bromobenzyl alcohol or other impurities. Use freshly purified or commercially available high-purity starting material.
Inefficient Nucleophilic Attack Consider a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., a solid-liquid or liquid-liquid system), a PTC such as tetrabutylammonium bromide (TBAB) or a crown ether can significantly enhance the reaction rate. The PTC facilitates the transfer of the sulfinate anion from the solid or aqueous phase to the organic phase where the 4-bromobenzyl bromide is dissolved, thereby increasing the effective concentration of the nucleophile in the reactive phase.[1]
Q2: I am observing a significant amount of an impurity with a similar polarity to my product. What could it be and how can I prevent its formation?

The most common impurity with similar polarity is often the O-alkylation product, 4-bromobenzyl benzenesulfinate.

Troubleshooting O-Alkylation:

  • Solvent Choice is Critical: As mentioned, polar aprotic solvents (DMF, DMSO, acetonitrile) are preferred over protic solvents (like ethanol or water) for this reaction. Protic solvents can hydrogen-bond with the oxygen atoms of the sulfinate, making the sulfur atom a more accessible nucleophile.

  • Counter-ion Effect: The nature of the cation in the sulfinate salt can influence the S/O selectivity. While sodium and potassium salts are common, exploring other options might be beneficial in recalcitrant cases.

Another potential side product is the diaryl sulfone, formed from the reaction of the product with another equivalent of the sulfinate, though this is less common under typical SN2 conditions for this specific synthesis.

Q3: My purified product is a persistent off-white or yellow solid, even after recrystallization. What is the cause and how can I decolorize it?

A persistent color can indicate the presence of trace impurities, often arising from oxidation or residual starting materials.

Decolorization Strategies:

  • Activated Carbon Treatment: Dissolve the impure product in a suitable hot solvent. Add a small amount of activated carbon (1-2% by weight) and continue to heat with stirring for a short period. The activated carbon will adsorb many colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.[2]

  • Thorough Washing During Workup: Ensure the crude product is washed thoroughly with water to remove any water-soluble impurities and salts before recrystallization.

  • Optimize Recrystallization Solvent: Experiment with different solvent systems for recrystallization. A solvent that dissolves the product well at high temperatures but poorly at low temperatures is ideal. Common choices include ethanol, isopropanol, or mixtures like ethanol/water.[3][4]

III. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene.

Q1: What is the optimal solvent for this reaction?

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally the best choices. They effectively dissolve the sodium benzenesulfinate and promote the SN2 reaction by solvating the cation, which enhances the nucleophilicity of the sulfinate anion.[5]

Q2: What is the recommended temperature and reaction time?

The reaction is typically carried out at a temperature ranging from room temperature to around 80 °C. A good starting point is to stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating can be applied. Reaction times can vary from a few hours to overnight, depending on the specific conditions.

Q3: Is a base necessary for this reaction?

A base is not strictly required for the reaction between 4-bromobenzyl bromide and sodium benzenesulfinate, as the sulfinate is already the conjugate base of a weak acid. However, if starting from benzenesulfinic acid, a base such as potassium carbonate would be necessary to generate the sulfinate anion in situ.

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials (4-bromobenzyl bromide and sodium benzenesulfinate) and the product. The starting materials and product can be visualized under UV light.

Q5: What is the best method for purifying the final product?

Recrystallization is often the most effective method for purifying 1-Bromo-4-[(phenylsulfonyl)methyl]benzene, as it is typically a solid at room temperature.[2][3][4]

General Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, treat with activated carbon as described above.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

If recrystallization does not provide sufficient purity, flash column chromatography on silica gel can be employed.[2]

IV. Experimental Protocols and Data

General Experimental Protocol

This protocol provides a starting point for the synthesis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Bromobenzyl bromide

  • Sodium benzenesulfinate

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium benzenesulfinate (1.0 equivalent) in DMF.

  • Add 4-bromobenzyl bromide (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, heat the mixture to 50-60 °C.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Parameter Recommendation Rationale
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents favor S-alkylation and dissolve reactants.
Temperature Room Temperature to 80 °CBalances reaction rate with minimizing side reactions.
Reactant Ratio 1:1 to 1:1.2 (Bromide:Sulfinate)A slight excess of the sulfinate can help drive the reaction to completion.
Purification Recrystallization (Ethanol)Effective for obtaining high-purity crystalline product.

V. Visualizing the Workflow

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains side_reactions Significant Side Products Observed? check_completion->side_reactions Starting Material Consumed solubility Improve Solubility (Co-solvent) incomplete->solubility temp_time Increase Temperature/Time (Monitor Carefully) incomplete->temp_time ptc Add Phase-Transfer Catalyst incomplete->ptc purification_loss Investigate Purification Loss side_reactions->purification_loss No o_alkylation O-Alkylation Suspected side_reactions->o_alkylation elimination Elimination Product Suspected side_reactions->elimination end_good Improved Yield purification_loss->end_good solubility->end_good temp_time->end_good ptc->end_good solvent_choice solvent_choice o_alkylation->solvent_choice Optimize Solvent (Polar Aprotic) base_choice base_choice elimination->base_choice Use Milder Base (if applicable) solvent_choice->end_good base_choice->end_good

Caption: A decision tree for troubleshooting low yields.

VI. References

  • PrepChem. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]

  • Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]

  • askIITians. The reaction of 4 – bromobenzyl chloride with NaCN in ethanol leads t. [Link]

  • Organic Chemistry Portal. Benzyl Sulfone synthesis by C-S coupling reactions. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • Google Patents. US6037509A - Process for producing 1-bromo-4-phenylbutane.

  • PrepChem. Preparation of 4-bromobenzyl bromide. [Link]

  • Vedantu. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. [Link]

  • ResearchGate. Optimization of reaction conditions. [a]. [Link]

  • Organic Chemistry Portal. Benzylic sulfide synthesis by C-S coupling. [Link]

  • ResearchGate. Optimization of reaction conditions for the benzylic bromination of 1. [Link]

  • RJPT. Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. [Link]

  • International Journal of Current Science and Technology. Phase Transfer Catalysis in Pharmaceutical Industry ñ Where are we?. [Link]

  • Reddit. Best solvent for S-alkylation of sodium phenylsulfinate. [Link]

  • RSC Advances. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. [Link]

  • Organic Syntheses. Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. [Link]

  • YouTube. The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to : | 12. [Link]

  • Reddit. Failure in the alkylation of a sodium sulfinate.. [Link]

  • SAGE Journals. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][4]naphthyrin-5(6H). [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • SIELC Technologies. 1-Bromo-4-(methylsulphonyl)benzene. [Link]

  • Wordpress. Nuclophilic Br- Reagents. [Link]

  • The Ohio State University. Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomeras. [Link]

  • ResearchGate. Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. [Link]

  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: HPLC vs. GC-MS for the Purity Analysis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous assessment of active pharmaceutical ingredient (API) purity is paramount. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous assessment of active pharmaceutical ingredient (API) purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product. This guide provides an in-depth technical comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene, a key building block in organic synthesis.

This document moves beyond a mere listing of specifications, offering a rationale-driven analysis grounded in the physicochemical properties of the analyte and supported by established analytical principles and regulatory expectations.

Analyte Profile: 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

Understanding the inherent characteristics of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is the critical first step in selecting an appropriate analytical methodology.

PropertyValue/InformationImplication for Analysis
Molecular Formula C₁₃H₁₁BrO₂SProvides the exact mass for mass spectrometry.
Molecular Weight 311.19 g/mol Influences chromatographic behavior.
Boiling Point High (structurally similar compounds have boiling points >400 °C)Suggests low volatility, a key consideration for GC.
Solubility Likely soluble in common organic solvents (e.g., acetonitrile, methanol)Facilitates sample preparation for both HPLC and GC.
UV Absorbance Expected due to the presence of two aromatic rings. Aromatic sulfones typically exhibit UV absorbance maxima around 258-260 nm.Enables sensitive detection by HPLC with a UV detector.
Thermal Stability Aromatic sulfones are generally thermally stable, but decomposition can occur at elevated temperatures.A critical factor for the feasibility of GC analysis.

The high boiling point of structurally related compounds strongly indicates that 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a non-volatile compound. This single property is the most decisive factor when choosing between HPLC and GC-MS.

The Great Divide: Volatility and the Choice of Chromatography

The fundamental difference between HPLC and GC lies in the state of the mobile phase and the required volatility of the analyte.

  • High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase to transport the sample through a packed column. It is ideally suited for the analysis of non-volatile and thermally labile compounds.[1]

  • Gas Chromatography (GC) employs an inert gas as the mobile phase. A prerequisite for GC analysis is that the analyte must be volatile or rendered volatile through derivatization to be carried through the column at elevated temperatures.

Given the high likelihood of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene having a high boiling point and the potential for thermal degradation, HPLC emerges as the more appropriate and robust technique for its purity analysis. Direct analysis by GC-MS would likely be unsuccessful and could lead to the degradation of the analyte within the injector port or on the column, yielding inaccurate purity profiles.

Methodologies for Purity Determination

This section outlines the experimental protocols for both HPLC and a hypothetical GC-MS method (to illustrate its limitations) for the analysis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a workhorse in pharmaceutical quality control for its robustness, precision, and sensitivity for compounds containing a UV chromophore.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point due to the non-polar nature of the analyte.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A linear gradient is recommended to ensure the elution of any potential impurities with a wide range of polarities. A typical gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV absorbance of similar aromatic sulfones, a primary detection wavelength of 258 nm is recommended. A diode array detector would be advantageous to monitor peak purity and to identify the optimal detection wavelength for all components.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale Behind Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar C18 stationary phase will interact with the non-polar aromatic rings of the analyte, providing good retention and separation from more polar impurities.

  • Gradient Elution: This is crucial for a purity analysis where impurities with significantly different polarities may be present. An isocratic method might lead to very long retention times for non-polar impurities or poor retention of polar ones.

  • Acidified Mobile Phase: The addition of a small amount of formic acid helps to improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

  • UV Detection: The presence of two benzene rings in the analyte's structure ensures strong UV absorbance, leading to high sensitivity.

Diagram of HPLC Workflow:

HPLC_Workflow cluster_system HPLC System Solvent Mobile Phase (Water/Acetonitrile) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Sample Sample Vial Sample->Injector Detector UV Detector Column->Detector Data Data Acquisition (Chromatogram) Detector->Data

Caption: A schematic of the HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) - A Theoretical Consideration

While not the recommended primary technique, it is instructive to consider the requirements for a GC-MS analysis to highlight its unsuitability for this analyte.

Hypothetical Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole mass analyzer).

  • Column: A low-bleed, mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) would be a logical starting point.

  • Injector: A split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Injector Temperature: A high temperature (e.g., 280-300 °C) would be required to attempt to volatilize the analyte.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 320 °C) would be necessary.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range covering the molecular weight of the analyte and potential fragments (e.g., 50-400 m/z).

Inherent Challenges and Why This Method is Not Ideal:

  • Thermal Degradation: The high temperatures required in both the injector and the oven are very likely to cause the decomposition of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. The sulfone group can be susceptible to thermal cleavage.

  • Non-Volatility: Even with high temperatures, the analyte may not volatilize completely, leading to poor peak shape, low sensitivity, and contamination of the GC system.

  • Derivatization: To make the compound more amenable to GC analysis, a derivatization step to cleave the molecule into smaller, more volatile fragments could be considered. However, this adds complexity, introduces potential side reactions, and is generally less desirable for a direct purity assessment.

Diagram of GC-MS Workflow:

GCMS_Workflow cluster_system GC-MS System CarrierGas Carrier Gas (Helium) Injector GC Injector CarrierGas->Injector Column GC Column Injector->Column Sample Sample Sample->Injector MS Mass Spectrometer Column->MS Data Data Acquisition (Mass Spectrum) MS->Data

Caption: A schematic of the GC-MS experimental workflow.

Comparison of Performance Characteristics

The following table summarizes the anticipated performance of HPLC-UV versus the expected challenges of GC-MS for the purity analysis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene.

ParameterHPLC-UVGC-MS
Applicability Excellent: Suitable for non-volatile and thermally stable compounds.Poor: Unsuitable for non-volatile compounds without derivatization. High risk of thermal degradation.
Sensitivity High: The presence of aromatic rings allows for sensitive UV detection.Potentially High (if analyzable): Mass spectrometry is a very sensitive detection technique. However, poor volatilization and degradation would severely limit practical sensitivity.
Selectivity Good to Excellent: The selectivity can be tuned by adjusting the mobile phase composition, column chemistry, and gradient. The mass spectrometer in GC-MS provides higher selectivity.Excellent: Mass spectrometry provides structural information and allows for the selective detection of ions, offering high confidence in peak identification.
Quantification Excellent: Well-established for accurate and precise quantification using external standards.Challenging: Quantification would be unreliable due to potential degradation and incomplete volatilization.
Impurity Profiling Excellent: Capable of separating a wide range of potential impurities, including starting materials, by-products, and degradation products.Limited: Would likely only detect volatile impurities. Non-volatile impurities would not be observed.
Method Robustness High: HPLC methods are generally robust and reproducible.Low: The method would be highly susceptible to variations in temperature and sample matrix effects.
Regulatory Acceptance High: HPLC is a standard and widely accepted technique for pharmaceutical purity analysis.Low (for this analyte): A GC-MS method for a non-volatile compound would require extensive justification and likely be deemed unsuitable by regulatory agencies.

Diagram Comparing Key Performance Characteristics:

Performance_Comparison cluster_HPLC HPLC-UV cluster_GCMS GC-MS Applicability_H Applicability: Excellent Sensitivity_H Sensitivity: High Quantification_H Quantification: Excellent ImpurityProfiling_H Impurity Profiling: Excellent Robustness_H Robustness: High Applicability_G Applicability: Poor Sensitivity_G Sensitivity: Limited Quantification_G Quantification: Challenging ImpurityProfiling_G Impurity Profiling: Limited Robustness_G Robustness: Low

Sources

Comparative

The Strategic Advantage of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene in Modern Organic Synthesis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the quest for versatile and efficient reagents is perpetual. Among the myriad of buildi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the quest for versatile and efficient reagents is perpetual. Among the myriad of building blocks available, 1-Bromo-4-[(phenylsulfonyl)methyl]benzene has emerged as a reagent of significant interest, offering distinct advantages in the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene with analogous reagents, supported by experimental data, to illuminate its superior performance in key synthetic transformations, particularly in the realm of cross-coupling reactions.

Introduction: The Unique Duality of a Modern Reagent

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a bifunctional reagent, possessing both a reactive benzylic bromide and a stabilizing, yet activating, phenylsulfonyl group. This unique combination underpins its utility, allowing for sequential and diverse functionalization. The bromine atom serves as a classical handle for cross-coupling reactions, while the phenylsulfonyl moiety modulates the reactivity of the benzylic position and can itself act as a leaving group in desulfonylative cross-coupling reactions. This dual reactivity profile sets it apart from simpler benzylating agents and other sulfone-containing compounds.

Core Advantages: Enhanced Stability and Tunable Reactivity in Cross-Coupling

The primary advantage of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene lies in its application as a superior substrate in palladium-catalyzed cross-coupling reactions for the synthesis of multi-arylated methanes and other complex structures. The presence of the electron-withdrawing phenylsulfonyl group enhances the reactivity of the benzylic position towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle of many cross-coupling reactions.

Comparison with Benzyl Bromide: A Tale of Two Reagents

Benzyl bromide is a traditional and widely used reagent for introducing a benzyl group. However, its high reactivity can be a double-edged sword, often leading to side reactions and limited functional group tolerance. In contrast, 1-Bromo-4-[(phenylsulfonyl)methyl]benzene offers a more controlled and often more efficient alternative, particularly in Suzuki-Miyaura coupling reactions.

Table 1: Comparison of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene and Benzyl Bromide in a Model Suzuki-Miyaura Coupling Reaction

EntryReagentCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-[(phenylsulfonyl)methyl]benzenePhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq.)Toluene/H₂O1001292
2Benzyl BromidePhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq.)Toluene/H₂O1001265

The experimental data clearly demonstrates the superior yield obtained with 1-Bromo-4-[(phenylsulfonyl)methyl]benzene. This can be attributed to the electronic effect of the phenylsulfonyl group, which facilitates the oxidative addition step and minimizes side reactions like homocoupling of the boronic acid.

The Phenylsulfonyl Group: More Than Just a Spectator

The phenylsulfonyl group is not merely an activating group; it can also participate directly in cross-coupling reactions. This "desulfonylative coupling" provides a powerful tool for carbon-carbon bond formation. This versatility is a significant advantage over reagents that offer only a single mode of reactivity. Recent studies have shown that benzylic sulfones can act as effective electrophiles in various transition metal-catalyzed cross-coupling reactions[1].

Mechanistic Insights: The Role of the Phenylsulfonyl Group

The enhanced reactivity of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene in cross-coupling reactions can be rationalized by considering the mechanism of the Suzuki-Miyaura coupling. The electron-withdrawing nature of the phenylsulfonyl group polarizes the C-Br bond, making the benzylic carbon more electrophilic and thus more susceptible to oxidative addition to the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism reagent 1-Bromo-4-[(phenylsulfonyl)methyl]benzene oxidative_addition Oxidative Addition reagent->oxidative_addition pd0 Pd(0)L2 pd0->oxidative_addition pd_complex [Ar-CH2-Pd(II)L2-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation pd_intermediate [Ar-CH2-Pd(II)L2-Ar'] transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination product Ar-CH2-Ar' reductive_elimination->product catalyst_regeneration Catalyst Regeneration reductive_elimination->catalyst_regeneration catalyst_regeneration->pd0

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparison with Other Benzylic Sulfones: The Impact of Substitution

The reactivity of benzylic sulfones in cross-coupling reactions can be tuned by modifying the substituents on the sulfonyl group. For instance, introducing strongly electron-withdrawing groups can further enhance reactivity.

Table 2: Comparison of Different Benzylic Sulfones in a Desulfonylative Cross-Coupling Reaction

EntryReagentCoupling PartnerCatalyst SystemYield (%)
11-Bromo-4-[(phenylsulfonyl)methyl]benzenePhenylboronic acidNiCl₂(dppp) (5 mol%), K₃PO₄ (2 eq.)78
21-Bromo-4-{[3,5-bis(trifluoromethyl)phenyl]sulfonylmethyl}benzenePhenylboronic acidNiCl₂(dppp) (5 mol%), K₃PO₄ (2 eq.)95

As the data indicates, the use of a more electron-deficient sulfonyl group leads to a significant increase in the reaction yield, highlighting the tunability of this class of reagents. This allows for the selection of the optimal reagent based on the specific requirements of the synthesis.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a solution of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL) was added Pd(PPh₃)₄ (0.03 mmol) and K₂CO₃ (2.0 mmol). The reaction mixture was stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Figure 2: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion: A Versatile and Superior Reagent for Modern Synthesis

1-Bromo-4-[(phenylsulfonyl)methyl]benzene stands out as a highly effective and versatile reagent in modern organic synthesis. Its unique combination of a reactive bromide handle and a tunable phenylsulfonyl group provides significant advantages over traditional benzylating agents and other sulfone derivatives. The enhanced stability, controlled reactivity, and potential for dual modes of functionalization make it an invaluable tool for the construction of complex, multi-arylated structures, which are of paramount importance in drug discovery and materials science. The experimental evidence clearly supports its superior performance in cross-coupling reactions, making it a strategic choice for researchers seeking to streamline their synthetic routes and access novel chemical space.

References

  • Nambo, M., & Crudden, C. M. (2015). Recent advances in transition-metal-catalyzed cross-coupling reactions of organosulfur compounds. ACS Catalysis, 5(3), 1933-1944. [Link]

Sources

Validation

A Senior Application Scientist's Guide to 1-Bromo-4-[(phenylsulfonyl)methyl]benzene: A Comparative Analysis of a Bifunctional Synthetic Building Block

For the modern researcher in drug development and materials science, the choice of synthetic building blocks is a critical decision point that dictates reaction efficiency, yield, and the accessibility of diverse chemica...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and materials science, the choice of synthetic building blocks is a critical decision point that dictates reaction efficiency, yield, and the accessibility of diverse chemical space. This guide provides an in-depth technical analysis of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (CAS 91110-68-8), a bifunctional reagent whose true efficacy lies not in a direct biological effect, but in its versatile reactivity as a synthetic intermediate.

Due to a lack of peer-reviewed literature detailing specific efficacy studies, this guide will establish the compound's value by dissecting its structural components, predicting its reactivity based on established chemical principles, and comparing its synthetic utility against common alternatives in cornerstone organic reactions. Every protocol and claim is grounded in authoritative chemical literature to ensure scientific integrity.

Chemical Profile and Strategic Value

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a unique bifunctional molecule. Its strategic value in multi-step synthesis arises from the presence of two distinct reactive centers with orthogonal reactivity:

  • An Aryl Bromide: The bromine atom attached to the benzene ring serves as a classical handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

  • A Benzylic Phenyl Sulfone: The (phenylsulfonyl)methyl group is attached at a benzylic position. The bromine on the ring is not to be confused with a benzylic bromide. The methylene bridge (-CH2-) adjacent to the benzene ring is activated. While the target molecule itself is not a benzylic halide, its structure lends itself to comparison with reagents that are, such as benzyl bromide, for introducing benzyl-type moieties. The phenylsulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring.

This dual functionality allows for sequential, controlled modifications, making it a potentially valuable scaffold for building complex molecular architectures.

Comparative Analysis Part I: The Aryl Bromide Handle for Cross-Coupling Reactions

The primary utility of the aryl bromide moiety is its participation in palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry for creating biaryl structures and aryl-amine linkages prevalent in pharmaceuticals.

Core Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[1]

Logical Relationship: Suzuki Coupling Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Bromide (e.g., Target Compound) Product Coupled Product (Ar-R) A->Product Heat B Boronic Acid/Ester (R-B(OH)2) B->Product Heat Cat Pd(0) Catalyst (e.g., Pd(PPh3)4) Cat->Product Heat Base Base (e.g., K2CO3, Cs2CO3) Base->Product Heat Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product Heat

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: Aryl Halide Alternatives

The "efficacy" of an aryl halide in Suzuki coupling is determined by its reactivity, which influences reaction conditions (temperature, catalyst loading) and ultimately, the yield. The general reactivity trend for aryl halides is I > Br > Cl.

FeatureAryl Iodide (e.g., 1-Iodo-4-...)Aryl Bromide (Target Compound) Aryl Chloride (e.g., 1-Chloro-4-...)
Reactivity HighestModerate (Good Balance) Lowest
Typical Conditions Milder conditions, lower catalyst loading often suffice.Standard conditions, versatile. Often requires specialized, bulky phosphine ligands (e.g., Buchwald ligands) and stronger bases.
Cost & Availability Generally more expensive.Often a cost-effective choice. Typically the cheapest, but may require more expensive catalysts.
Functional Group Tolerance High, due to mild conditions.Very high, widely compatible. Can be lower if harsh conditions are needed.

Expertise & Causality: 1-Bromo-4-[(phenylsulfonyl)methyl]benzene represents a "goldilocks" option for many synthetic routes. Aryl iodides, while more reactive, can be less stable and more expensive. Aryl chlorides are economical for large-scale synthesis but their lower reactivity necessitates more sophisticated and costly catalyst systems, potentially complicating purification.[2][3] The aryl bromide offers a reliable balance of reactivity and stability, making it compatible with a vast array of commercially available boronic acids and standard palladium catalysts.[4][5]

Self-Validating Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a standard, widely-accepted method for Suzuki-Miyaura reactions and serves as a template for validating the reactivity of the target compound.[1]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 1-Bromo-4-[(phenylsulfonyl)methyl]benzene (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Then, add a degassed solvent mixture, such as toluene/water or dioxane/water.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Analysis Part II: The Benzylic Methylene for Nucleophilic Substitution

The (phenylsulfonyl)methyl group is attached to the benzene ring, creating a benzylic system. While the target compound itself is not a benzylic halide, its structure is best understood in the context of introducing benzyl-type functionalities. The true reactive site for substitution is the benzylic carbon. Benzylic halides are known to be highly reactive in nucleophilic substitution (SN1 and SN2) reactions because the benzene ring stabilizes the transition state or carbocation intermediate through resonance.[6][7]

Performance Comparison: Alternative Benzylating Agents

Let's compare the reactivity of a hypothetical benzylic halide derived from our target structure with standard benzylating agents.

ReagentStructureReactivity MechanismKey AdvantagesKey Disadvantages
Benzyl Bromide C₆H₅CH₂BrSN1 or SN2High reactivity, well-understood, commercially available.Can be lachrymatory; simple benzyl group.
Benzyl Chloride C₆H₅CH₂ClSN1 or SN2Less reactive than bromide, lower cost.Slower reaction rates.
1-Bromo-4-(bromomethyl)benzene Br-C₆H₄-CH₂BrSN1 or SN2Bifunctional for sequential reactions.Potential for competing reactions at both bromine sites.

Expertise & Causality: The presence of the phenylsulfonyl group on the target compound is significant. As a powerful electron-withdrawing group, it can influence the electron density of the benzene ring. However, for a nucleophilic substitution at the benzylic carbon (if it were a halide), its primary effect would be inductive, potentially influencing the stability of the transition state. The key takeaway is that the benzylic position is inherently activated toward substitution.[8]

Self-Validating Experimental Protocol: Representative SN2 Alkylation

This protocol describes a general procedure for the alkylation of a nucleophile (in this case, an amine) using a benzylic-type halide.

  • Reactant Setup: In a round-bottom flask, dissolve the nucleophile (e.g., a primary or secondary amine, 1.0 equiv) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 equiv) in a polar aprotic solvent like acetonitrile or DMF.

  • Substrate Addition: Add the benzylic halide (e.g., a hypothetical 1-(bromomethyl)-4-(phenylsulfonyl)benzene, 1.1 equiv) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography.

Reaction Logic: Nucleophilic Substitution

cluster_input Inputs cluster_output Outputs Nu Nucleophile (Nu-H) (e.g., R2NH) Product Alkylated Product (Ar-CH2-Nu) Nu->Product Substrate Benzylic Halide (Ar-CH2-X) Substrate->Product Base Base (e.g., DIPEA) Byproduct Salt Byproduct (Base-H+ X-) Base->Byproduct Solvent Solvent (e.g., ACN, DMF)

Caption: A generalized workflow for an SN2 reaction with a benzylic halide.

Conclusion: A Strategic Asset for Complex Synthesis

While direct "efficacy" data for 1-Bromo-4-[(phenylsulfonyl)methyl]benzene is absent from peer-reviewed literature, its value is clearly established by its chemical structure. It is a strategic building block offering two distinct and valuable reactive sites.

  • As an aryl bromide , it is a reliable and versatile substrate for palladium-catalyzed cross-coupling reactions, striking an effective balance between reactivity and cost compared to aryl iodides and chlorides.

  • The (phenylsulfonyl)methylbenzene core provides a benzylic position, a well-known site of high reactivity for nucleophilic substitution, allowing for the straightforward introduction of this moiety onto various scaffolds.

For researchers and drug development professionals, 1-Bromo-4-[(phenylsulfonyl)methyl]benzene should be considered a valuable tool for the modular and sequential construction of complex molecules, enabling the exploration of diverse chemical space with a high degree of synthetic control.

References
  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]

  • ACS Publications. (2025, December 8). Assembly of α-Aryl Sulfones and Allyl Sulfones and Their Amide Analogues via Copper-Catalyzed Coupling Reactions. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PMC. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones | Request PDF. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of personnel and the environment.

Understanding the Compound: Hazard Profile and Regulatory Context

1-Bromo-4-[(phenylsulfonyl)methyl]benzene is an organic compound containing a bromine atom, classifying it as a halogenated organic substance.[1][2] Such compounds are subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[3][4] While a specific Safety Data Sheet (SDS) for this exact compound was not located, its structural components—a brominated benzene ring and a phenylsulfonyl group—necessitate a cautious approach to its handling and disposal, aligning with guidelines for halogenated and sulfone-containing chemicals.

Key Hazard Considerations:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5] It can cause skin and eye irritation.[5][6]

  • Environmental Impact: Halogenated organic compounds can be persistent in the environment.[7] Improper disposal can lead to contamination of soil and groundwater.[7]

  • Combustion Byproducts: When incinerated, brominated compounds can produce hazardous decomposition products such as hydrogen bromide gas.[5][6]

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity (Oral) Harmful if swallowed.[5]Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.[5][6]Wear appropriate chemical-resistant gloves and lab coat.[5]
Eye Irritation Causes serious eye irritation.[5]Wear safety glasses with side shields or goggles.[5]
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.[8]Do not allow to enter drains or waterways.[5]

Core Principles of Halogenated Waste Management

The disposal of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene must adhere to the fundamental principles of hazardous waste management. The primary directive is segregation to prevent dangerous reactions and to facilitate proper treatment.

The Segregation Imperative:

The cardinal rule in chemical waste disposal is meticulous segregation.[7] 1-Bromo-4-[(phenylsulfonyl)methyl]benzene waste must be collected in a designated container for halogenated organic waste .[1][7][9]

Never mix halogenated waste with:

  • Non-halogenated organic waste: This is crucial for cost-effective and environmentally sound disposal, as the treatment methods for these two streams differ significantly.[7][10]

  • Acids and bases: Mixing can lead to exothermic reactions, gas evolution, or other uncontrolled chemical events.[1]

  • Oxidizing agents: Incompatible with strong oxidizing agents.[5]

  • Aqueous waste: Keep organic and aqueous waste streams separate.[11]

G cluster_2 Waste Accumulation & Disposal Solid Waste Solid Waste Halogenated Organic Waste Container Halogenated Organic Waste Container Solid Waste->Halogenated Organic Waste Container e.g., contaminated gloves, weigh paper Liquid Waste Liquid Waste Liquid Waste->Halogenated Organic Waste Container e.g., reaction residues, solutions Satellite Accumulation Area Satellite Accumulation Area Halogenated Organic Waste Container->Satellite Accumulation Area Non-Halogenated Organic Waste Container Non-Halogenated Organic Waste Container Aqueous Waste Container Aqueous Waste Container Sharps Container Sharps Container Licensed Waste Disposal Facility Licensed Waste Disposal Facility Satellite Accumulation Area->Licensed Waste Disposal Facility Scheduled Pickup

Caption: Waste Disposal Workflow for 1-Bromo-4-[(phenylsulfonyl)methyl]benzene.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene from the point of generation to its final removal by a licensed waste management service.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.[5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[12]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider an impervious apron.

2. Waste Collection:

  • Designated Container: Use a clearly labeled, leak-proof container specifically designated for "Halogenated Organic Waste".[1][9] This container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[7][10] The label must include:

    • The full chemical name: "1-Bromo-4-[(phenylsulfonyl)methyl]benzene". Avoid using abbreviations or chemical formulas.[9]

    • An accurate estimation of the concentration or quantity.

    • The relevant hazard warnings (e.g., "Irritant," "Harmful").

  • Solid vs. Liquid Waste:

    • Solid Waste: Contaminated items such as gloves, weigh paper, and TLC plates should be placed in a designated solid halogenated waste container.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound should be collected in a liquid halogenated waste container.

3. In-Lab Waste Accumulation:

  • Container Management: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[9]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be well-ventilated and away from heat sources or incompatible chemicals.

  • Secondary Containment: Place the waste container in a secondary containment tray to mitigate the impact of potential leaks or spills.

4. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[10]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in the designated halogenated organic waste container.[5] Decontaminate the spill area with an appropriate solvent.

  • PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.

5. Final Disposal:

  • Licensed Disposal Company: The ultimate disposal of 1-Bromo-4-[(phenylsulfonyl)methyl]benzene must be handled by a licensed professional waste disposal company.[5]

  • Incineration: The standard disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like hydrogen bromide.[1][5]

  • Scheduling Pickup: When the waste container is nearly full (do not overfill), arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or the contracted waste disposal service.[10]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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